TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) belongs to the thiadiazolidinone family and was one of the first compounds described as a non-ATP competitive inhibitor of GSK3β [1] [2] [3]. This is a key differentiator from many other kinase inhibitors.
The following diagram illustrates the key signaling pathways through which TDZD-8 exerts its effects, particularly in glioblastoma cells.
TDZD-8 inhibits GSK3β via ERK/p90RSK signaling and induces cell cycle arrest and apoptosis.
TDZD-8 has demonstrated efficacy in numerous preclinical models. Its effects are primarily mediated through the inhibition of GSK3β, leading to reduced inflammation and suppression of multiple forms of programmed cell death.
| Disease Model | Observed Effects of TDZD-8 | Key Findings & Mechanisms |
|---|
| Glioblastoma [1] [2] | - Reduced tumor volume by ~84% in mice.
The table below consolidates key quantitative results from experimental models, providing a clear overview of TDZD-8's efficacy.
| Parameter | Glioblastoma Model [1] [2] | Neonatal HI Brain Injury [5] | Acute Liver Failure (in vitro) [6] |
|---|---|---|---|
| Dosage | 5 mg/kg (in vivo), 20 µM (in vitro) | 5 mg/kg | 2 mg/kg (in vivo), 20 µM (in vitro) |
| Proliferation/Cell Death | - ~84% tumor volume reduction
For researchers looking to replicate these studies, here is a summary of common experimental methodologies using TDZD-8.
In Vivo Administration (Mouse Models):
In Vitro Cell Culture:
Key Mechanistic Assays:
TDZD-8 serves as a valuable proof-of-concept tool compound. Its primary mechanism involves allosteric inhibition and Ser9 phosphorylation of GSK3β, impacting multiple downstream pathways [1] [3]. However, like many early-stage inhibitors, its selectivity and drug-like properties may require optimization for clinical translation [4].
Future research should focus on:
TDZD-8 has been investigated in various disease models, primarily through its inhibition of GSK-3β, which influences multiple critical cellular pathways.
The following diagram outlines the core mechanism and primary biological effects of TDZD-8 as identified in preclinical research:
The table below summarizes key experimental findings from peer-reviewed studies:
| Disease Model | Experimental System | Dosing / Concentration | Key Findings |
|---|---|---|---|
| Neonatal Hypoxic-Ischemic Brain Injury [1] | Postnatal day 7 mouse pups | 5 mg/kg, i.p., single dose pre-injury | ↓ Infarct volume; ↑ neurobehavioral outcomes; ↓ cleaved caspase-3 and reactive astrogliosis. |
| Glioblastoma [2] | Orthotopic mouse model (GL261 cells) | 5 mg/kg, in vivo | ↓ Tumor volume by 84%; ↑ median survival from 30 to 40 days; ↓ cell proliferation (PCNA); ↑ apoptosis. |
| Rheumatoid Arthritis [3] | Rat collagen-induced arthritis (CIA) model | 1 mg/kg, daily for 3 weeks | ↓ Synovial fibrosis; ↓ levels of TNF-α, VEGF, and α-SMA; reduced limb swelling/deformities. |
| Parkinson's (Dyskinesia) [4] [5] | 6-OHDA lesioned parkinsonian rats | 1-2 mg/kg, i.p., over 21 days | Reduced L-dopa-induced dyskinesia; ↓ FosB & PPEB mRNA expression. |
| Leukemia [6] [7] | Primary human AML cells & mouse models | 20 µM, in vitro | Rapid, selective death of leukemia stem/progenitor cells; spared normal hematopoietic cells. |
Based on the search results, here are specific methodologies for using TDZD-8 in different research contexts.
A common and effective protocol for in vivo studies involves intraperitoneal (i.p.) injection.
For cell-based assays, TDZD-8 is typically dissolved in DMSO.
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a prominent chemical tool in the study of glycogen synthase kinase-3β (GSK-3β) signaling pathways. As a selective non-ATP competitive inhibitor, this thiadiazolidinone derivative has become invaluable for investigating the multifaceted roles of GSK-3β in disease pathogenesis and cellular signaling. The compound, also known as NP 01139, exhibits an IC50 value of 2 μM against GSK-3β while demonstrating remarkable specificity, showing negligible activity against related kinases including Cdk-1/cyclin B, CK-II, PKA, and PKC (all IC50 >100 μM) [1] [2]. This specific inhibitory profile makes TDZD-8 particularly useful for dissecting GSK-3β-specific functions without the confounding effects of off-target kinase inhibition.
The molecular structure of TDZD-8 (C10H10N2O2S) features a thiadiazolidinone core that confers its unique mechanism of action as a non-ATP competitive inhibitor [2]. With a molecular weight of 222.26 g/mol and CAS registry number 327036-89-5, TDZD-8 displays favorable physicochemical properties for experimental applications, including solubility in DMSO and ethanol up to 100 mM, facilitating its use in both cellular and animal studies [1]. The compound maintains stability when stored at -20°C, with purity specifications typically exceeding 98% for research applications [2]. These characteristics have established TDZD-8 as a fundamental pharmacological tool for probing GSK-3β function across diverse research contexts.
Table 1: Fundamental Characteristics of TDZD-8
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Synonyms | GSK-3β Inhibitor I, NP 01139 |
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 327036-89-5 |
| GSK-3β IC50 | 2 μM |
| Solubility | ≥100 mM in DMSO and ethanol |
| Purity | ≥98% |
| Storage | -20°C |
TDZD-8 exhibits a distinct inhibitory mechanism that differentiates it from conventional ATP-competitive kinase inhibitors. Through structural modeling and metadynamic simulations, researchers have demonstrated that TDZD-8 analogs preferentially bind to the inactive DFG-out conformation of GSK-3β [3]. In this unique binding state, the conserved Asp-Phe-Gly (DFG) motif at the activation loop undergoes a characteristic flip, with phenylalanine (F201) rotating approximately 180° to face outward and aspartic acid (D200) rotating inward [3]. This conformational rearrangement creates an allosteric hydrophobic pocket adjacent to the ATP-binding region, which serves as the specific binding site for TDZD-8 and related thiadiazolidinone compounds.
The non-ATP competitive nature of TDZD-8 binding provides significant pharmacological advantages, as it avoids competition with high intracellular ATP concentrations and typically results in enhanced selectivity profiles compared to ATP-competitive inhibitors [3]. Molecular docking studies suggest that phosphorylation of GSK-3β at Ser9 accelerates the transition to the DFG-out conformation, thereby facilitating TDZD-8 binding and enhancing its inhibitory efficacy [3]. This mechanism aligns with experimental observations that TDZD-8 treatment increases phosphorylation of GSK-3β at Ser9, creating a positive feedback loop that reinforces kinase inhibition [4] [5]. The predicted binding mode also explains the irreversible inhibition observed with second-generation TDZD analogs like Tideglusib, suggesting potential covalent interactions with specific GSK-3β residues within the allosteric pocket [3].
The inhibition of GSK-3β by TDZD-8 triggers multifaceted downstream effects that mediate its therapeutic potential across diverse disease contexts. TDZD-8 treatment consistently modulates critical signaling pathways, including:
These coordinated signaling alterations collectively contribute to the observed cytoprotective, anti-inflammatory, and anti-apoptotic effects of TDZD-8 across experimental disease models, positioning GSK-3β as a master regulator of cellular stress responses and survival pathways.
Figure 1: TDZD-8 modulates multiple signaling pathways through GSK-3β inhibition, resulting in anti-inflammatory, anti-apoptotic, and cytoprotective effects.
TDZD-8 has demonstrated significant protective efficacy across multiple experimental models of ischemia-reperfusion (I/R) injury. In cerebral I/R models, TDZD-8 administration (both prophylactic and therapeutic) reduced infarct volume by approximately 40-50% and decreased levels of the cerebral injury marker S100B protein [6]. These neuroprotective effects correlated with attenuated oxidative stress (reduced ROS generation, modulated SOD activity), suppressed apoptotic signaling (decreased mitochondrial cytochrome c release, caspase-9 expression, and modulated Bcl-2), and diminished inflammatory responses (lower plasma TNF-α, reduced COX-2, iNOS, and ICAM-1 expression) [6]. The protective mechanisms involved reduced I/R-induced activation of JNK1/2, p38 MAPK, and NF-κB pathways, highlighting the multifaceted nature of GSK-3β inhibition in cerebral protection.
Similarly, in renal I/R injury models, TDZD-8 treatment (1-2 mg/kg) preserved renal function by preventing the downregulation of critical water and solute transporters, including aquaporin-1 (AQP1), AQP2, AQP3, and sodium transporters (Na+-K+-2Cl- cotransporter, α-Na,K-ATPase) [9]. This protective effect was associated with improved urine output and creatinine clearance in rats. Mechanistically, TDZD-8 activated autophagy pathways and reduced IL-1β production, suggesting that the preservation of renal transporter expression occurs through autophagy-mediated mechanisms and inflammation suppression [9]. These findings position TDZD-8 as a promising therapeutic candidate for mitigating organ damage in transplantation and surgical contexts where I/R injury represents a significant clinical challenge.
The potent anti-inflammatory properties of TDZD-8 have been validated across multiple disease models characterized by excessive inflammatory responses. In severe acute pancreatitis (SAP) models, TDZD-8 pretreatment (1 mg/kg, i.v.) significantly attenuated pancreatitis-associated kidney injury, as evidenced by reduced serum amylase (5.60±0.30 vs. 10.07±0.34 kU/L), lipase (1,111.0±110.8 vs. 2,375.0±51.1 U/L), creatinine (47.38±1.48 vs. 72.50±2.43 μmol/L), and blood urea nitrogen (17.6±1.0 vs. 26.0±1.0 mmol/L) [7]. These functional improvements corresponded with diminished pancreatic and renal pathological injury scores and reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration [7] [8].
The anti-inflammatory mechanism primarily involves suppression of NF-κB activation and subsequent downregulation of proinflammatory mediators, including TNF-α, ICAM-1, and iNOS in kidney tissues [7] [8]. Additionally, TDZD-8 treatment increased expression of the anti-inflammatory cytokine IL-10, further promoting resolution of inflammation [7]. In acute liver failure models induced by D-galactosamine/lipopolysaccharide (D-Gal/LPS), TDZD-8 (2 mg/kg, i.p.) ameliorated liver dysfunction and tissue damage by suppressing multiple programmed cell death pathways, including apoptosis, pyroptosis, and necroptosis [10]. This multifaceted cytoprotection was associated with modulation of the TRAF6/HDAC3/TAK1 pathway, suggesting that TDZD-8 intersects with fundamental regulators of cell survival and death decisions [10].
TDZD-8 has demonstrated significant anti-neoplastic activity across various cancer models, particularly in aggressive malignancies with limited treatment options. In glioblastoma models, TDZD-8 treatment (5 mg/kg in vivo; 20 μM in vitro) substantially inhibited tumor growth, achieving approximately 84% reduction in tumor volume at 13 days post-implantation and extending median survival from 30 to 40 days [5]. This robust anti-tumor efficacy correlated with reduced PCNA expression (indicating suppressed proliferation) and increased active caspase-3 levels (promoting apoptosis) in tumor tissues [5].
The anti-glioblastoma mechanisms involve early activation of ERK signaling, subsequent induction of EGR-1 and p21 expression, sustained ERK activation leading to p90RSK phosphorylation, and ultimate GSK-3β inhibition through Ser9 phosphorylation [5]. Additionally, TDZD-8 inhibited neurosphere formation and self-renewal capacity of GL261 cells, suggesting potential activity against cancer stem cell populations that often drive tumor recurrence [5]. Beyond glioblastoma, TDZD-8 has shown efficacy against leukemia cells, selectively inducing death in malignant myeloid stem and progenitor populations while sparing normal hematopoietic tissue [5]. These findings highlight the therapeutic potential of GSK-3β inhibition in oncology contexts, particularly for malignancies characterized by dysregulated survival signaling pathways.
Table 2: Summary of TDZD-8 Efficacy Across Disease Models
| Disease Model | Dose/Route | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Cerebral I/R Injury [6] | Pre/post-ischemia or during reperfusion | ↓ Infarct volume ~40-50%; ↓ S100B; ↓ Oxidative stress & apoptosis | GSK-3β inactivation (Ser9 phosphorylation); ↓ JNK1/2, p38, NF-κB |
| Neonatal HI Brain Injury [4] | 5 mg/kg, i.p. | ↓ Brain damage; improved neurobehavioral outcomes | ↑ p-Akt, p-GSK-3β (Ser9); ↓ cleaved caspase-3; ↓ astrogliosis |
| Renal I/R Injury [9] | 1-2 mg/kg | Preserved AQP1-3, sodium transporters; improved creatinine clearance | Activated autophagy; ↓ IL-1β; ↓ NLRP3 inflammasome |
| Severe Acute Pancreatitis [7] [8] | 1 mg/kg, i.v. | ↓ Serum amylase, lipase, creatinine, BUN; ↓ pancreatic/renal injury | ↓ NF-κB activation; ↓ TNF-α, ICAM-1, iNOS; ↑ IL-10 |
| Glioblastoma [5] | 5 mg/kg in vivo; 20 μM in vitro | ↓ Tumor volume ~84%; extended survival 30→40 days; ↓ proliferation ↑ apoptosis | ERK/EGR-1/p21 pathway; ↓ neurosphere formation |
| Acute Liver Failure [10] | 2 mg/kg, i.p. | Improved liver function; ↓ apoptosis, pyroptosis, necroptosis | Modulation of TRAF6/HDAC3/TAK1 pathway |
For cellular studies, TDZD-8 is typically prepared as a concentrated stock solution in DMSO (10-100 mM) and diluted in culture media to final working concentrations, with DMSO concentrations not exceeding 0.1% to maintain vehicle control conditions [1]. In glioblastoma cell lines (GL261, A172, U373), TDZD-8 at 20 μM significantly decreased cell proliferation (BrdU incorporation) and reduced cell viability (MTT assay) after 24-48 hours of treatment [5]. Similar concentrations (10-20 μM) effectively modulated autophagy pathways in PC-3 cells, resulting in decreased cellular ATP levels, AMPK activation, reduced mTOR phosphorylation, and induction of LKB1 nuclear-cytoplasmic translocation [1].
In murine inner medullary collecting duct (IMCD3) cells subjected to hypoxia/reoxygenation (H/R) to simulate I/R injury, TDZD-8 treatment prevented H/R-induced suppression of autophagy and downregulation of AQP1 expression [9]. This protective effect was abolished when autophagy was inhibited by 3-methyladenine or Atg5 gene knockdown, confirming the essential role of autophagy in TDZD-8-mediated AQP1 preservation [9]. For mechanistic studies investigating inflammatory responses, TDZD-8 effectively counteracted IL-1β-induced decreases in AQP1 protein abundance in IMCD3 cells, highlighting its anti-inflammatory properties at the cellular level [9].
Animal studies with TDZD-8 employ varying dosage regimens depending on the disease model and route of administration. Common protocols include:
In Parkinson's disease models investigating L-dopa-induced dyskinesia, TDZD-8 (1-2 mg/kg, i.p.) administered over 21 days significantly reduced induction of p-DARPP-32 following chronic L-dopa treatment in parkinsonian animals [1]. The treatment decreased PKA expression in rats with established dyskinesia and reduced FosB and PPEB mRNA levels in the striatum, effects that were reversible with dopamine receptor-1 agonist administration [1]. For vehicle preparation in vivo, TDZD-8 is commonly formulated in solutions containing 5% DMSO and 5% Tween-80 in 0.9% saline [4], though 10% DMSO solutions have also been used for intravenous administration [8].
Figure 2: Standard experimental workflows for TDZD-8 application in research settings, covering both in vitro and in vivo methodologies.
While TDZD-8 represents a valuable pharmacological tool for GSK-3β research, several important considerations should guide its experimental application. The compound's selectivity for GSK-3β is well-established against several kinases (Cdk-1/cyclin B, CK-II, PKA, PKC), but comprehensive kinome-wide selectivity profiling has not been reported [1] [2]. Researchers should therefore include appropriate controls to confirm that observed phenotypes are specifically attributable to GSK-3β inhibition rather than off-target effects. The non-ATP competitive nature of TDZD-8 provides advantages for pathway dissection but may result in different pharmacological profiles compared to ATP-competitive inhibitors, potentially complicating cross-study comparisons [3].
Dosage optimization is essential for specific research contexts, as effective concentrations vary across cell types and disease models. While 10-20 μM concentrations are standard for in vitro applications, dose-response relationships should be established for novel experimental systems [1] [5]. Similarly, in vivo dosing regimens (1-5 mg/kg) require optimization based on the specific pathology, route of administration, and timing relative to injury induction [7] [4] [5]. The vehicle composition may also influence experimental outcomes, with different formulations (5% DMSO/5% Tween-80/saline vs. 10% DMSO) employed across studies [4] [8].
Perhaps most significantly, researchers should recognize that despite the well-established association between TDZD-8 treatment and increased GSK-3β phosphorylation at Ser9, the precise structural basis for TDZD-8 binding remains incompletely characterized [3]. While molecular modeling predicts interaction with the DFG-out conformation, experimental validation of the binding mode is limited. Additionally, the potential functional consequences of GSK-3β inhibition beyond the intended pathway modulation should be considered, as this kinase participates in numerous cellular processes including metabolism, transcription, and cytoskeletal organization [5] [8]. These considerations highlight the importance of complementary approaches (genetic knockdown, alternative inhibitors) to validate findings obtained with TDZD-8.
TDZD-8 has established itself as an essential research tool for investigating GSK-3β biology and developing therapeutic strategies for diverse diseases. Its unique non-ATP competitive mechanism, targeting the DFG-out conformation of GSK-3β, provides distinct advantages for selective pathway modulation and functional dissection [3]. The consistently demonstrated efficacy in models of cerebral and renal I/R injury, severe acute pancreatitis, glioblastoma, and acute liver failure underscores the central role of GSK-3β in pathogenesis and highlights the broad therapeutic potential of its inhibition [6] [7] [9].
Future research directions should prioritize structural characterization of the TDZD-8-GSK-3β interaction to facilitate rational design of next-generation inhibitors with enhanced potency and selectivity [3]. Additionally, exploration of combination therapies leveraging TDZD-8's multimodal mechanisms (anti-inflammatory, anti-apoptotic, pro-autophagic) with established or novel therapeutic agents represents a promising avenue for enhanced efficacy, particularly in complex pathologies like glioblastoma and multi-organ failure syndromes [5] [10]. The demonstrated efficacy against cancer stem cell populations in glioblastoma models warrants expanded investigation into TDZD-8's potential for targeting treatment-resistant cells across various malignancies [5].
The core structure of TDZD-8 is a 1,2,4-thiadiazolidine-3,5-dione. Here is a breakdown of its fundamental chemical and physical properties, compiled from commercial and scientific sources [1] [2] [3].
| Property | Details |
|---|---|
| Systematic Name | 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [2] |
| CAS Number | 327036-89-5 [1] [3] |
| Molecular Formula | C10H10N2O2S [1] [2] |
| Molecular Weight | 222.26 g/mol [1] [2] |
| Physical Form | White to light yellow needles/solid [1] [3] |
| Melting Point | 63-64.4 °C [3] |
| Solubility | Highly soluble in DMSO (>10 mg/mL); soluble in EtOH; insoluble in H2O [2] [3] |
The two-dimensional structure of TDZD-8 can be visualized as follows:
Diagram 1: The core structure of TDZD-8 is a thiadiazolidine-dione heterocycle, substituted at the N2 position with a methyl group and at the N4 position with a benzyl group.
TDZD-8 is renowned for its potent and relatively selective inhibition of GSK-3β. The table below summarizes its key activity data [4] [1] [2].
| Assay | Result / Value | Notes |
|---|---|---|
| GSK-3β Inhibition (IC50) | 1.4 - 2 µM | Primary target [1] [2] |
| Selectivity (IC50 >100 µM) | Cdk-1/cyclin B, CK-II, PKA | Demonstrates selectivity at 1.4 µM [1] |
| Inhibition of PKC isoforms | IC50 ~1.1-1.4 µM (PKCδ, PKCβI) | A known off-target effect [2] |
| Cellular Anti-proliferative (A2780 cells) | IC50 = 20 µM | Example of functional cellular activity [1] |
TDZD-8 is a pioneer non-ATP competitive inhibitor of GSK-3β. Structural modeling studies indicate that it binds to an allosteric hydrophobic pocket that becomes available only when GSK-3β is in its inactive "DFG-out" conformation. By binding to this pocket, TDZD-8 stabilizes the inactive state, thereby inhibiting the kinase's activity [5].
Its neuroprotective effects, particularly in the context of neonatal hypoxic-ischemic (HI) brain injury, are mediated through the following pathway:
Diagram 2: Proposed neuroprotective mechanism of TDZD-8 in neonatal HI injury. TDZD-8 inhibits overactive GSK-3β, leading to increased p-Akt, suppression of caspase-3-mediated apoptosis, and reduced astrogliosis [4] [6].
The following is a summary of a key in vivo experiment demonstrating the efficacy of TDZD-8, based on the methodology from a 2017 study [4].
1. Objective: To investigate the neuroprotective effect of TDZD-8 in a neonatal mouse model of hypoxic-ischemic brain injury.
2. Materials:
3. Drug Administration Protocol:
4. Key Outcome Assessments:
Beyond neuroprotection, TDZD-8 has shown promise in other disease models:
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) is a selective non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) that belongs to the thiadiazolidinone class of heterocyclic compounds. First identified as a novel class of GSK-3β inhibitors, TDZD compounds represented a significant advancement in kinase inhibitor development by operating through a mechanism distinct from conventional ATP-competitive compounds.
Table 1: Fundamental Chemical and Biochemical Properties of TDZD-8
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Alternative Designations | NP 01139 |
| Molecular Formula | C~10~H~10~N~2~O~2~S |
| Molecular Weight | 222.26 g/mol |
| CAS Registry Number | 327036-89-5 |
| GSK-3β Inhibition (IC~50~) | 2 μM |
| Solubility | 100 mM in DMSO, 100 mM in ethanol |
| Purity | ≥98% |
| Selectivity Profile | Does not inhibit Cdk-1/cyclin B, CK-II, PKA, or PKC at >100 μM |
TDZD-8 exhibits remarkable selectivity for GSK-3β, showing no significant inhibition against other closely related kinases including Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations exceeding 100 μM [1]. This selectivity profile makes it a valuable tool for distinguishing GSK-3β-mediated effects from those regulated by other kinases in experimental systems. The compound is typically prepared as stock solutions in DMSO or ethanol and stored at -20°C for long-term stability.
TDZD-8 functions as a non-competitive inhibitor with respect to ATP, distinguishing it from most conventional kinase inhibitors that target the ATP-binding pocket. This unique mechanism involves direct interaction with the enzyme substrate-binding site rather than competing with ATP for binding at the catalytic center. Structural analyses indicate that TDZD-8 binds to GSK-3β in a manner that allosterically modulates its activity, potentially through interaction with critical cysteine residues or other structural elements in the substrate recognition domain.
Molecular dynamics simulations have revealed that TDZD-8 can interfere with protein-DNA interactions, particularly disrupting NANOG-DNA binding and β-catenin/E-cadherin interactions in cancer stem-like cells [2] [3]. This additional mechanism may contribute to its effects on transcriptional regulation and stemness properties in malignant cells, extending beyond its direct inhibition of GSK-3β kinase activity.
Figure 1: Key Signaling Pathways Modulated by TDZD-8. The diagram illustrates the complex interplay between TDZD-8-induced ERK activation and GSK-3β inhibition, culminating in cell cycle arrest and apoptosis.
The primary molecular target of TDZD-8 is GSK-3β, a constitutively active serine/threonine kinase that regulates numerous cellular processes through phosphorylation of various substrates. TDZD-8 inhibits GSK-3β activity through induction of phosphorylation at Ser9, an inhibitory site that reduces kinase activity [4] [5]. This phosphorylation event can occur through multiple mechanisms, including TDZD-8-induced activation of the ERK pathway and subsequent phosphorylation and activation of p90RSK, which in turn phosphorylates GSK-3β at Ser9 [4].
The ERK signaling pathway represents a critical component of TDZD-8's mechanism of action. Treatment with TDZD-8 triggers rapid phosphorylation and activation of ERK1/2, leading to subsequent upregulation of early growth response-1 (EGR-1) and p21 genes [4] [6]. EGR-1 and p21 function as important mediators of cell cycle arrest and apoptosis, contributing to the anti-proliferative effects observed in various cancer models. This sustained ERK activation appears to be a consistent feature of TDZD-8 activity across multiple cell types.
The interaction between TDZD-8 and the NF-κB pathway is more complex. While GSK-3β is known to regulate NF-κB activity, the specific effects of TDZD-8 on this pathway appear to be context-dependent. In inflammatory models, TDZD-8 demonstrates significant inhibition of NF-κB activation, contributing to its anti-inflammatory effects [7]. This modulation of NF-κB activity likely underlies the compound's efficacy in reducing expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as adhesion molecules like ICAM-1 [7].
Table 2: Anti-Cancer Efficacy of TDZD-8 Across Various Malignancies
| Cancer Type | Model System | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Glioblastoma | GL261 murine glioma model orthotopically implanted in mouse brains | 84% reduction in tumor volume at 13 days post-injection; significant survival advantage (40 vs. 30 days in controls) [4] | Decreased proliferation (↓PCNA); increased apoptosis (↑caspase-3); inhibition of neurosphere formation and self-renewal |
| Colorectal Cancer | Patient-derived organoids and 3D colonospheres enriched for cancer stem-like cells (CRC-SCs) | Reduced EMT, cell proliferation, and symmetric division in CRC-SCs; disruption of NANOG-DNA binding [2] [3] | Inhibition of ERK/GSK-3β/β-catenin signaling; disruption of E-cadherin-dependent cell-cell adhesion |
| Leukemia | Primary human leukemia stem and progenitor cells | Selective induction of cell death in malignant myeloid stem and progenitor populations; no significant toxicity to normal hematopoietic cells [8] | Rapid induction of apoptosis through caspase-3 activation; selective toxicity to malignant stem cells |
TDZD-8 demonstrates potent anti-glioblastoma activity in both in vitro and in vivo models. In orthotopic GL261 glioblastoma models, TDZD-8 treatment (5 mg/kg) resulted in a dramatic 84% reduction in tumor volume at 13 days post-implantation and significantly extended median survival from 30 to 40 days compared to vehicle-treated controls [4] [6]. Histological analysis revealed substantially reduced proliferation (as indicated by decreased PCNA expression) and increased apoptosis (evidenced by elevated active caspase-3) in TDZD-8-treated tumors. Importantly, the compound also effectively targeted treatment-resistant glioblastoma stem cells, inhibiting their proliferation and self-renewal capacity [4].
In colorectal cancer models, TDZD-8 has demonstrated significant efficacy against cancer stem-like cells (CRC-SCs), which are typically resistant to conventional therapies. When combined with the MEK inhibitor U0126, TDZD-8 effectively disrupted NANOG-driven epithelial-mesenchymal transition (EMT) and self-renewal processes, restoring drug sensitivity in previously resistant models [2] [3]. Molecular simulations confirmed that TDZD-8 interferes with NANOG-DNA binding and β-catenin/E-cadherin interactions, providing a structural basis for its effects on cancer stemness pathways.
The selective anti-leukemic activity of TDZD-8 represents another promising application. The compound induces rapid and selective cell death in primary human leukemia stem and progenitor cells while sparing normal hematopoietic cells [8]. This selective toxicity toward malignant populations suggests potential for therapeutic windows that could be exploited clinically, particularly for eliminating minimal residual disease that often persists after conventional chemotherapy.
Table 3: Neuroprotective and Anti-Inflammatory Efficacy of TDZD-8
| Condition/Disease | Model System | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Neonatal Hypoxic-Ischemic Brain Injury | Postnatal day 7 mouse pups with unilateral common carotid artery ligation followed by hypoxia | Significant reduction in brain damage; improved neurobehavioral outcomes; reduced reactive astrogliosis [5] | Reversal of HI-induced reduction in p-Akt and p-GSK-3β; inhibition of caspase-3 activation; anti-apoptotic activity |
| Severe Acute Pancreatitis (SAP)-Associated Acute Kidney Injury | Rat model of sodium taurocholate-induced SAP | Attenuated renal dysfunction; reduced serum amylase, lipase, and proinflammatory cytokines; improved histological scores [7] | Inhibition of NF-κB activation; downregulation of TNF-α, ICAM-1, and iNOS expression in kidney tissue |
| Memory Reconsolidation | Snail model of conditioned food aversion memory | Dose-dependent impairment of memory reconsolidation; effects persisted for more than 10 days at higher doses (4-20 mg/kg) [9] | Modulation of GSK-3β-dependent memory consolidation and retrieval mechanisms |
In models of neonatal hypoxic-ischemic brain injury, TDZD-8 (5 mg/kg) administered 20 minutes prior to ischemia induction significantly reduced brain damage and improved neurobehavioral outcomes as assessed by geotaxis reflex and cliff avoidance tests [5]. The neuroprotective effects were associated with reversal of HI-induced reductions in phosphorylated Akt and GSK-3β, inhibition of caspase-3 activation, and reduced reactive astrogliosis. These findings suggest potential applications for TDZD-8 in preventing neurological damage following perinatal asphyxia.
The anti-inflammatory properties of TDZD-8 have been demonstrated in multiple models of inflammatory conditions. In severe acute pancreatitis-associated acute kidney injury, TDZD-8 (1 mg/kg) attenuated renal dysfunction, reduced serum concentrations of proinflammatory cytokines (IL-1β, IL-6), and diminished renal pathological injury [7]. These protective effects were mediated through inhibition of NF-κB activation and subsequent downregulation of proinflammatory mediators including TNF-α, ICAM-1, and iNOS in renal tissue.
Interestingly, TDZD-8 also modulates cognitive processes such as memory reconsolidation. In snail models of conditioned food aversion, TDZD-8 (2-20 mg/kg) administered in combination with memory reminder caused dose-dependent impairment of memory reconsolidation, with higher doses (4-20 mg/kg) producing amnesia that persisted for more than 10 days [9]. These effects demonstrate the involvement of GSK-3β in memory processes and suggest potential applications for cognitive modulation.
Cell Culture and Treatment:
Proliferation and Viability Assays:
Apoptosis Detection:
Orthotopic Glioblastoma Model:
Neonatal Hypoxic-Ischemic Brain Injury Model:
Signaling Pathway Analysis:
Cancer Stem Cell Self-Renewal Assessment:
TDZD-8 represents a prototypical non-ATP competitive inhibitor of GSK-3β with demonstrated efficacy across multiple disease models, particularly in oncology, neuroprotection, and inflammation. Its unique mechanism of action, targeting the substrate-binding site rather than the ATP pocket, provides distinct advantages including enhanced selectivity and reduced potential for off-target effects compared to ATP-competitive inhibitors.
The translational potential of TDZD-8 is particularly promising for targeting therapy-resistant cancer stem cell populations in glioblastoma and colorectal cancer. The compound's ability to inhibit self-renewal and reverse chemoresistance in these aggressive cell populations addresses a critical unmet need in oncology. Additionally, its selective toxicity toward leukemia stem cells while sparing normal hematopoietic tissue suggests potential for combination regimens that could eliminate minimal residual disease.
Glycogen synthase kinase-3β (GSK3β) represents a critical regulatory kinase involved in numerous cellular processes, and its dysregulation has been implicated in various disease states including neurodegenerative disorders, cancer, and diabetes. TDZD-8 (2-methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione), the prototypical thiadiazolidinone compound, has emerged as a valuable chemical tool and therapeutic candidate due to its unique mechanism as a non-ATP-competitive inhibitor that selectively targets the DFG-out conformation of GSK3β. This technical review synthesizes current structural, computational, and experimental evidence to elucidate the binding mechanism of TDZD-8 to GSK3β and its therapeutic implications.
The DFG-out conformation refers to a specific structural arrangement of the conserved Asp-Phe-Gly motif within the kinase activation loop, wherein the phenylalanine side chain rotates approximately 180° to face outward from the ATP-binding pocket, while the aspartate residue rotates inward. This conformational shift creates a hydrophobic allosteric pocket adjacent to the ATP-binding region that serves as the critical binding site for TDZD-8 and related compounds [1]. Unlike ATP-competitive inhibitors that must compete with high intracellular ATP concentrations, TDZD-8's allosteric mechanism enables more effective kinase inhibition with potentially greater specificity and reduced off-target effects [2].
GSK3β exhibits the characteristic bilobal kinase fold consisting of an N-terminal domain (residues 25-138) predominantly composed of β-strands, and a C-terminal domain (residues 139-343) primarily comprising α-helices [3]. These domains are connected by a hinge region containing Val135 and Lys85 residues, which is crucial for inhibitor binding. The catalytic domain contains several structurally and functionally significant motifs:
The activation loop of GSK3β is a flexible region typically 20-30 amino acids in length that contains phosphorylation sites regulating kinase activity. In its active state, phosphorylation of tyrosine 216 in the activation loop enhances catalytic activity, while phosphorylation of serine 9 in the N-terminal domain creates a pseudosubstrate that autoinhibits the kinase [1] [4].
Table 1: Kinase Conformational States and Corresponding Inhibitor Types
| Conformational State | DFG Orientation | Allosteric Pocket | Inhibitor Type | Representative Examples |
|---|---|---|---|---|
| DFG-in (Active) | Asp inward, Phe inward | Not formed | Type I | Staurosporine, SB-216763 |
| DFG-out (Inactive) | Asp outward, Phe outward | Fully formed | Type II | Imatinib, TDZD-8 |
| Intermediate | Transitional states | Partially formed | Type I½ | Lapatinib |
The DFG flip represents a fundamental conformational change in protein kinases that transitions the enzyme between active (DFG-in) and inactive (DFG-out) states. In the DFG-in conformation, Asp200 points toward the ATP-binding site where it coordinates Mg²⁺ ions, while Phe201 orients inward toward the αC-helix. In the DFG-out conformation, Phe201 rotates approximately 180° to face outward, creating a hydrophobic allosteric pocket, while Asp200 moves outward away from the catalytic site [1] [2]. This DFG-out state is recognized as a "classical DFG-out" conformation only when the structural rearrangement fully forms the allosteric pocket capable of accommodating Type II inhibitors like TDZD-8 [2].
Metadynamic simulations have predicted the three-dimensional structure of the inactive DFG-out conformation of GSK3β and elucidated the binding mode of TDZD-8. These simulations, conducted over 100 ns after equilibration, revealed that the DFG flip occurs approximately 18 ns into the simulation, with Phe201 rotating nearly 180° to face outward and Asp200 rotating inward [1]. During this transition, the DFG motif passes through an intermediate "up" conformation of Phe201 before settling into the stable outward orientation.
Molecular docking studies position TDZD-8 within the allosteric hydrophobic pocket created by the DFG-out conformation, with specific interactions occurring between TDZD-8's heterocyclic core and key residues including Arg144, Arg141, and Lys85 [1] [5]. The phenylmethyl substituent at the 4-position of the thiadiazolidinone ring extends deep into the hydrophobic pocket, forming van der Waals interactions with nonpolar residues. The carbonyl groups of TDZD-8 participate in hydrogen bonding networks with polar residues in the allosteric pocket, stabilizing the inhibitor-enzyme complex.
Figure 1: GSK3β Inhibition Pathway by TDZD-8 via DFG-out Conformation Stabilization
The TDZD-8 pharmacophore consists of several essential molecular features that enable high-affinity binding to the DFG-out conformation of GSK3β:
Comparative analyses of TDZD analogs PNR886 and PNR962 reveal that these second-generation compounds employ the same pharmacophore as TDZD-8 but demonstrate greater binding avidity to the allosteric pocket of inactive GSK3β [5]. These analogs exhibit significantly enhanced potency, with IC₅₀ values more than 10-fold lower than TDZD-8 in in vitro kinase assays, attributed to optimized hydrophobic contacts and additional polar interactions with the allosteric pocket [5].
Table 2: Therapeutic Effects of TDZD Analogs in Disease Models
| Disease Model | TDZD Compound | Observed Effects | Molecular Correlates |
|---|---|---|---|
| Alzheimer's (Cell Culture) | PNR886, PNR962 | >60-fold reduction in tau & amyloid aggregates | Reduced hyperphosphorylated tau |
| Alzheimer's (C. elegans) | PNR886, PNR962 | 90% & 75% reduction in paralysis respectively | Decreased Aβ aggregation |
| Parkinson's (Rat) | TDZD-8 | Reduced LID severity | ↓ p-tau, DARPP32, ERK, PKA |
| Huntington's (C. elegans) | PNR886, PNR962 | Reduced polyQ aggregates | Decreased aggregation-mediated pathology |
TDZD compounds have demonstrated significant efficacy across multiple models of neurodegenerative diseases. In human cell-culture models of Alzheimer's-like tauopathy and amyloidopathy, TDZD analogs PNR886 and PNR962 reduced the number and intensity of pathological aggregates by more than 60-fold compared to controls [5]. These compounds also conferred protection in SH-SY5Y neuroblastoma cells expressing the APPSw "Swedish" mutant associated with familial Alzheimer's disease.
In C. elegans models of Alzheimer's disease expressing human Aβ₁–₄₂, treatment with 10 µM PNR886 or PNR962 reduced paralysis by 90% and 75% respectively, while significantly extending both healthspan and overall lifespan [5]. The same compounds reduced age-dependent accumulation of punctate aggregates in a C. elegans model of Huntington's disease expressing polyglutamine repeats (Q40::YFP), with PNR886 being approximately twice as effective as PNR962 in reducing aggregate number [5].
In unilateral 6-OHDA-lesioned rat models of Parkinson's disease, TDZD-8 administration (2 mg/kg) significantly prevented the development and severity of L-DOPA-induced dyskinesia (LID) [6]. The anti-dyskinetic effects correlated with reduced phosphorylation levels of multiple molecular markers associated with LID, including tau protein, DARPP32, ERK, and PKA in the lesioned striatum [6]. Additionally, TDZD-8 treatment reduced L-DOPA-induced increases in FosB mRNA and PPEB mRNA levels, both established molecular correlates of dyskinesia.
Notably, the antidyskinetic properties of TDZD-8 were overcome by co-administration of SKF38393, a D1 receptor agonist, suggesting that TDZD-8's therapeutic effects involve modulation of dopamine D1 receptor signaling pathways [6]. Critically, TDZD-8 attenuated LID without compromising the therapeutic efficacy of L-DOPA in improving forelimb function in parkinsonian animals, highlighting its potential as an adjunct therapy for Parkinson's disease.
Metadynamic simulation protocols for predicting the DFG-out conformation of GSK3β involve several systematic steps [1]:
Initial Structure Preparation: Begin with the active conformation of GSK3β, filling missing loops through template modeling (e.g., using PDB-ID: 1iep) followed by loop refinement.
System Solvation: Immerse the protein structure in an orthombic box containing water molecules and salt ions (Na⁺, Cl⁻) to simulate physiological conditions.
Collective Variable Definition: Define the distance between centers of mass of Phe201 and Ser168 as a collective variable (CV) for metadynamic calculations.
Simulation Parameters: Conduct simulations for 100 ns after equilibration, using enhanced-sampling metadynamics to accelerate conformational sampling.
Trajectory Analysis: Monitor the DFG flip by measuring dihedral angles of Phe201 and Asp200, identifying transition states and stable conformations.
Validation procedures include using c-Abl kinase as a positive control, beginning with the DFG-in crystal structure (PDB-ID: 3KF4) and applying identical simulation steps to verify agreement with the experimentally determined DFG-out conformation [1].
Docking protocols for predicting TDZD binding to the DFG-out conformation of GSK3β [1] [5]:
Receptor Preparation: Use the predicted DFG-out structure of GSK3β, assigning proper protonation states to all residues.
Ligand Preparation: Generate 3D structures of TDZD compounds, optimizing geometry and assigning atomic charges.
Grid Generation: Define the binding site around the allosteric pocket with sufficient padding to allow ligand flexibility.
Docking Parameters: Employ flexible docking algorithms with appropriate scoring functions to account for both hydrophobic and polar interactions.
Binding Pose Analysis: Cluster resulting poses and identify key residue interactions, particularly with Arg144, Arg141, and Lys85.
Validation: Compare docking results with known mutagenesis data confirming the importance of binding site residues.
Animal model protocols for evaluating TDZD efficacy in Parkinson's disease models [6]:
Lesion Induction: Perform unilateral 6-OHDA injections (3.6 μg/2 μl in saline with 0.2% ascorbic acid) into the medial forebrain bundle of adult rats.
Drug Administration: Administer L-DOPA (6 mg/kg) with benserazide (12 mg/kg) intraperitoneally daily for 21 days to induce dyskinesia.
Treatment Groups: Include LID controls, TDZD-8 low dose (1 mg/kg i.p.), and TDZD-8 high dose (2 mg/kg i.p.) co-administered with L-DOPA.
Behavioral Assessment: Rate abnormal involuntary movements (AIMs) using standardized scales for axial, limb, and orolingual dyskinesia.
Molecular Analysis: Process striatal tissue for Western blotting of p-tau, DARPP32, ERK, PKA, and mRNA analysis of FosB and PPEB.
Structure-activity relationship (SAR) studies of TDZD analogs have identified critical molecular features that enhance potency and specificity for GSK3β. The thiadiazolidinone core is essential for activity, with specific modifications at key positions significantly influencing binding affinity:
Second-generation TDZD analogs PNR886 and PNR962 maintain the core pharmacophore but incorporate optimized substituents that increase binding avidity to the allosteric pocket of inactive GSK3β [5]. These compounds demonstrate significantly enhanced potency in both biochemical and cellular assays, with IC₅₀ values more than 10-fold lower than TDZD-8 in in vitro kinase inhibition assays [5].
The improved efficacy of these analogs translates to enhanced biological activity in disease models. At the cellular level, PNR886 and PNR962 show >60-fold greater potency in reducing tau and amyloid aggregates compared to TDZD-8 [5]. In C. elegans models of proteotoxicity, these analogs substantially reduce paralysis and extend healthspan, with PNR886 providing 90% protection against Aβ-induced paralysis compared to 75% for PNR962 [5].
TDZD-8 represents a mechanistically distinct class of GSK3β inhibitors that target the DFG-out conformation through allosteric binding, providing advantages over ATP-competitive inhibitors in terms of specificity and potential therapeutic utility. The well-characterized binding mode of TDZD-8 to the hydrophobic allosteric pocket of inactive GSK3β provides a structural foundation for rational drug design of more potent and selective analogs.
Future research directions should focus on several key areas:
| Property | Description / Value |
|---|---|
| Chemical Name | 2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione [1] |
| Alternative Names | NP 01139 [1] [2] |
| CAS Number | 327036-89-5 [1] [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂S [1] [3] |
| Molecular Weight | 222.26 g/mol [1] [2] |
| Purity | ≥98% (HPLC) [1] [3] |
| Physical Form | White to off-white needles [3] |
| Storage | -20°C, protect from light [1] [3] |
| Solubility | Soluble in DMSO (≥22 mg/mL) and Ethanol (≥22 mg/mL); Insoluble in water [1] [3] [4] |
| Parameter | Details |
|---|---|
| Primary Target | GSK-3β [1] [2] |
| IC₅₀ for GSK-3β | 2 μM (cited by multiple sources); 1.4 μM (cited by one supplier) [1] [2] [4] |
| Inhibition Mode | Non-ATP competitive [1] [2] |
| Selectivity | Minimal inhibition of CDK-1/cyclin B, Casein Kinase II (CK-II), PKA, or PKC at concentrations >100 μM [1] [2]. Some studies report inhibition of PKCβI (IC₅₀ = 1.4 μM) and PKCδ (IC₅₀ = 1.1 μM) [4]. |
The following table summarizes pivotal preclinical studies that highlight the research applications and therapeutic potential of TDZD-8.
| Disease Model | Reported Dosage/Concentration | Key Findings & Proposed Mechanism |
|---|---|---|
| Neonatal Hypoxic-Ischemic (HI) Brain Injury [5] | In vivo: 5 mg/kg, i.p., single dose administered 20 minutes before HI induction. | Neuroprotection: Significantly reduced brain infarct volume, suppressed apoptotic cell death (reduced cleaved caspase-3), and reduced reactive astrogliosis. Improved neurobehavioral outcomes. Mechanism involves Akt/GSK-3β pathway [5]. |
| Alzheimer's Disease (AD) Model [6] | In vivo: 1 μM in tank water, co-administered with Okadaic acid (OKA) for 9 days. | Cognitive Rescue: Reduced mortality, lowered levels of active GSK-3β and phosphorylated tau (Ser199), and restored PP2A activity. Rescued learning and memory deficits in zebrafish [6]. |
| Glioblastoma (Brain Cancer) [7] | In vitro: 20 μM. In vivo: 5 mg/kg in mice. | Anti-tumor Effects: Potent anti-proliferative and pro-apoptotic agent. Inhibited glioma cell growth and neurosphere formation in vitro. Delayed tumor onset and progression, and extended survival in mouse models [7]. | | Leukemia [8] | In vitro: 20 μM in primary human leukemia cell specimens. | Selective Cell Death: Induced rapid and selective death of leukemia stem and progenitor cells while sparing normal cells. Mechanism involved induction of oxidative stress [8]. |
To illustrate its application in research, here is a detailed methodology from the study on neonatal hypoxic-ischemic brain injury [5].
TDZD-8 exerts its primary effects by selectively inhibiting GSK-3β. The diagram below illustrates the key signaling pathways involved in its neuroprotective mechanism, as evidenced in the HI brain injury model [5].
This diagram shows that TDZD-8 directly inhibits GSK-3β. Furthermore, treatment with TDZD-8 was found to reverse the HI-induced reduction of phosphorylated Akt and GSK-3β, placing its action within this pro-survival pathway and leading to reduced apoptosis and astrogliosis [5].
| Property | Detail |
|---|---|
| CAS Number | 327036-89-5 [1] [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂S [1] [2] |
| Molecular Weight | 222.26 g/mol [1] [2] |
| IUPAC Name | 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [1] |
The solubility of TDZD-8 in DMSO and ethanol is consistently reported across multiple suppliers. The data is summarized in the table below.
| Solvent | Solubility | Source / Product |
|---|---|---|
| DMSO | 100 mM | Tocris Bioscience [1] |
| DMSO | 20 mg/mL | ProSci (Scientist.com) [2] |
| Ethanol | 100 mM | Tocris Bioscience [1] |
| Ethanol | 20 mg/mL | ProSci (Scientist.com) [2] |
Note on Concentration Units: The two reported values are equivalent. A solubility of 20 mg/mL is equal to approximately 90 mM, given the molecular weight of 222.26 g/mol. The small difference from the reported 100 mM is likely due to rounding or different measurement conditions.
While a dedicated protocol for measuring TDZD-8's solubility was not found, its application in a biological context is detailed in a 2017 study on neonatal hypoxic-ischemic brain injury [3]. This provides a reliable reference for its use in solution.
TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC₅₀ of 2 µM [2]. It does not significantly inhibit several other kinases like Cdk-1 or PKA at concentrations over 100 µM [2]. Its neuroprotective role, as investigated in the mentioned study, can be visualized through its action on a key signaling pathway.
The diagram below illustrates the proposed mechanism by which TDZD-8 exerts a neuroprotective effect against hypoxic-ischemic (HI) brain injury, based on the findings from the study [3].
This model shows that TDZD-8-mediated inhibition of GSK-3β, coupled with the restoration of pro-survival p-Akt signaling, converges to suppress the activation of the key executioner protein caspase-3, leading to reduced cell death [3].
The table below consolidates the quantitative data on TDZD-8's interaction with GSK-3β and other kinases for which it has been tested.
| Kinase / Protein | Reported IC₅₀ / Effect | Experimental Context / Assay | Citation |
|---|---|---|---|
| GSK-3β | IC₅₀ = 2 μM | Selective, non-ATP competitive inhibitor. | [1] |
| Cdk-1/cyclin B | >100 μM (No inhibition) | Tested for lack of inhibition at high concentrations. | [1] |
| CK-II | >100 μM (No inhibition) | Tested for lack of inhibition at high concentrations. | [1] |
| PKA | >100 μM (No inhibition) | Tested for lack of inhibition at high concentrations. | [1] |
| PKC | >100 μM (No inhibition) | Tested for lack of inhibition at high concentrations. | [1] |
| Primary Normal Cells | No significant cell death | Viability of primary mononuclear cells from normal bone marrow (BM), cord blood (CB), or mobilized peripheral blood (MPB) was unaffected after 18-24 hour treatment with 20μM TDZD-8. | [2] |
To help you evaluate and potentially replicate the key findings, here are the methodologies from pivotal studies.
This protocol demonstrates the selective cytotoxicity of TDZD-8 against leukemia cells while sparing normal cells.
This protocol outlines the evaluation of TDZD-8's efficacy in an orthotopic glioblastoma model.
TDZD-8 is a pioneer compound in the class of non-ATP competitive GSK-3β inhibitors [4]. Understanding its binding mode provides context for its selectivity.
TDZD-8 binds to the inactive DFG-out conformation of GSK3β, acting as an allosteric inhibitor [5].
This mechanism is distinct from ATP-competitive inhibitors. By binding to a unique allosteric pocket that only forms in the inactive "DFG-out" conformation, TDZD-8 stabilizes GSK-3β in its inactive state, leading to more specific inhibition and potentially reducing off-target effects common with ATP-competitive drugs [5]. This model is consistent with biochemical evidence and explains the action of TDZD-8 analogs like tideglusib [5].
It's important to note that the selectivity data for TDZD-8 is not exhaustive. The available literature confirms its lack of inhibition against Cdk-1, CK-II, PKA, and PKC, and its selectivity over normal hematopoietic cells [2] [1]. However, a broad, systematic kinase profiling screen using a modern platform has not been published.
The pharmacophore defines the core structural features of TDZD-8 that enable it to bind and inhibit its target, Glycogen Synthase Kinase-3β (GSK-3β).
| Pharmacophore Feature | Role in GSK-3β Binding |
|---|---|
| Hydrophobic/Aromatic Groups | Key for interacting with the allosteric site. TDZD-8 contains a benzyl group that fits into this pocket [1]. |
| Hydrogen Bond Acceptors | Crucial for forming specific interactions with the protein backbone. The core thiadiazolidinone ring of TDZD-8 provides these features [2]. |
| Covalent Interaction (Potential) | Some TDZD analogs, like Tideglusib, are known to form an irreversible, covalent bond with the Cys199 residue near the active site entrance, enhancing binding avidity [1] [2]. TDZD-8 itself may share this property. |
Research into analogs of TDZD-8 has revealed how modifications to its structure impact biological activity, helping to refine the pharmacophore model. The following table compares a few key compounds:
| Compound | Key Characteristic | Experimental Observation |
|---|---|---|
| TDZD-8 (Parent Compound) | Non-ATP competitive GSK-3β inhibitor (IC₅₀ = 2 µM) [3]. | Serves as the reference molecule for the TDZD class. |
| Tideglusib | Second-generation, irreversible inhibitor; clinical candidate for Alzheimer's and PSP [1] [2]. | Suggests the importance of a reactive group for covalent binding to Cys199. |
| PNR886 & PNR962 | Novel analogs with superior pharmacological profiles [4]. | >60-fold more potent than TDZD-8 in inhibiting tau aggregation in cell models; bind the same allosteric pocket but with greater avidity [4]. |
The proposed binding mode and pharmacophore have been validated through several computational and experimental approaches.
A common methodology involves using the structurally defined inactive (DFG-out) conformation of GSK-3β for molecular docking and dynamics simulations [1] [2]. The workflow below outlines the key steps in this process.
Computational workflow for defining the TDZD-8 pharmacophore.
Key findings from these studies include:
While the search results lack detailed step-by-step lab protocols, they reference standard experimental methods used to confirm the effects of these compounds:
The table below summarizes the key characteristics of TDZD-8's interaction with GSK3β.
| Feature | Description |
|---|---|
| Target Conformation | Inactive "DFG-out" conformation [1] |
| Binding Site Location | Allosteric hydrophobic pocket adjacent to the ATP-binding site, created by the DFG flip [1] |
| Key Residues for Binding | Lys206 and Arg96 (via hydrogen bonding with the thiadiazolidinone ring ketones) [2] |
| Inhibition Mechanism | Non-ATP competitive, allosteric; stabilizes inactive form, preventing return to active state [1] [3] |
This binding mechanism is illustrated in the following diagram of the conformational change in GSK3β and TDZD-8's inhibitory action:
The model of TDZD-8 binding is primarily supported by computational and indirect experimental data, as obtaining direct X-ray crystallography structures has been challenging [4] [5].
| Evidence Type | Key Findings |
|---|---|
| Computational Modeling | Metadynamic simulations predict TDZD-8 binding to the DFG-out conformation is consistent with biochemical data on interacting residues [1]. |
| Kinase Activity Assays | TDZD-8 inhibits GSK3β kinase activity without competing with ATP, confirming its allosteric nature [3]. |
| Cellular & Animal Models | TDZD-8 and analogs reduce pathogenic protein aggregation in models of Alzheimer's and Huntington's disease, demonstrating functional inhibition of GSK3β [3]. |
| Analog Binding | Novel TDZD analogs (PNR886, PNR962) show higher potency and are predicted via in silico modeling to bind the same allosteric pocket as TDZD-8 [3]. |
For researchers aiming to validate allosteric inhibition, the following core methodologies are essential.
1. Molecular Docking and Dynamics to Probe Binding Mode
2. Kinase Inhibition Assay to Confirm Allosteric Mechanism
TDZD-8 represents a promising strategy to overcome the selectivity challenges of ATP-competitive GSK3β inhibitors [4] [5]. Its allosteric mechanism allows for a more moderate and tunable inhibition, which is ideal for a kinase involved in multiple essential pathways [4]. This has spurred the development of clinical candidates like Tideglusib, a TDZD analog that has progressed to Phase II clinical trials [6] [7].
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a class of small heterocyclic compounds initially identified as non-ATP competitive inhibitors of glycogen synthase kinase 3β (GSK-3β). Glioblastoma (GBM) remains the most aggressive and frequent primary brain tumor in adults, with a persistently poor prognosis and median survival of less than 12 months from diagnosis despite current standard therapies. The search for innovative therapeutic strategies has led researchers to investigate molecularly targeted approaches like TDZD-8, which demonstrates potent anti-proliferative and pro-apoptotic effects against glioblastoma cells through novel mechanisms of action. Unlike conventional kinase inhibitors that target the ATP-binding site, TDZD-8's unique mechanism offers potential advantages in overcoming resistance mechanisms and selectively targeting malignant cells while sparing normal tissue [1] [2].
The significance of TDZD-8 in glioblastoma research extends beyond its direct antitumor effects to its ability to target the therapy-resistant glioblastoma stem cell (GSC) population. These stem-like cells contribute significantly to tumor recurrence and therapeutic resistance, making their eradication crucial for long-term treatment success. Research demonstrates that TDZD-8 effectively inhibits proliferation and self-renewal capacity of GSCs, suggesting its potential as a complementary approach to conventional therapies that predominantly target the bulk tumor mass. Furthermore, the compound's efficacy in delaying tumor growth in orthotopic glioblastoma models and extending animal survival underscores its translational relevance for future therapeutic development [1] [3].
Table 1: In Vitro Efficacy of TDZD-8 in Glioblastoma Cell Lines
| Cell Line | Type | Proliferation (BrdU) Reduction | Viability (MTT) Reduction | Apoptosis Induction | Optimal Concentration |
|---|---|---|---|---|---|
| GL261 | Murine glioma | ~40% at 24h; ~60% at 48h | ~30% at 24h; ~50% at 48h | Significant caspase-3 activation | 20 µM |
| A172 | Human glioblastoma | ~35% at 24h; ~55% at 48h | ~25% at 24h; ~45% at 48h | Significant caspase-3 activation | 20 µM |
| U373 | Human glioblastoma | ~30% at 24h; ~50% at 48h | ~20% at 24h; ~40% at 48h | Significant caspase-3 activation | 20 µM |
| Glioblastoma Stem Cells (GSCs) | Primary human | Neurosphere formation inhibited | ~40% reduction at 48h | Induced differentiation | 20 µM |
TDZD-8 demonstrates consistent antiproliferative effects across multiple glioblastoma cell lines, as measured by BrdU incorporation assays. The compound reduced proliferation in a time-dependent manner, with more substantial effects observed after 48 hours of treatment compared to 24 hours. Similarly, cell viability assessed by MTT assay showed dose-dependent reduction, confirming the compound's cytotoxic potential. The most significant finding was TDZD-8's ability to induce apoptosis across all tested cell lines, as evidenced by increased caspase-3 activation and TUNEL-positive cells. This pro-apoptotic effect was particularly notable in glioblastoma stem cells, where the compound not only reduced viability but also impaired self-renewal capacity—a critical property for preventing tumor recurrence [1] [2] [4].
Table 2: In Vivo Efficacy of TDZD-8 in Murine Glioblastoma Models
| Parameter | Control Group | TDZD-8 Treated Group | Significance |
|---|---|---|---|
| Tumor volume at 13 days | Baseline (100%) | 16% of control | p < 0.001 |
| Median survival | 30 days | 40 days | p = 0.006 (log-rank) |
| Proliferation (PCNA+ cells) | High | Significantly reduced | p ≤ 0.001 |
| Apoptosis (active caspase-3+ cells) | Low | Significantly increased | p ≤ 0.001 |
| Treatment initiation | 1 day post-implantation | 1 day or 6 days post-implantation | Effective in both schedules |
| Dose regimen | Vehicle | 5 mg/kg | Well tolerated |
In vivo studies using orthotopic GL261 glioblastoma models demonstrated that TDZD-8 treatment significantly delayed tumor progression and extended animal survival. Magnetic resonance imaging (MRI) analysis revealed an impressive 84% reduction in tumor volume at 13 days post-implantation in treated animals compared to controls. Histological examination further confirmed that tumors from TDZD-8-treated animals exhibited reduced mitotic activity and decreased pleomorphism compared to control tumors. Importantly, the treatment effect was consistent even when administration was initiated after tumor establishment (6 days post-implantation), mimicking a more clinically relevant scenario. The survival advantage observed in treated animals highlights the potential translational value of TDZD-8 as a therapeutic agent for glioblastoma [1] [2].
The BrdU incorporation assay provides a reliable method for quantifying cell proliferation rates in response to TDZD-8 treatment. Begin by seeding glioblastoma cells (GL261, A172, U373, or patient-derived GSCs) in 96-well plates at a density of 5×10³ cells per well and allow them to adhere overnight. Prepare TDZD-8 stock solutions in DMSO and dilute to working concentrations (typically 5-20 µM) in complete culture medium, ensuring final DMSO concentration does not exceed 0.1%. After 24 or 48 hours of TDZD-8 exposure, add BrdU labeling solution (10 µM final concentration) to each well and incubate for an additional 16 hours. Remove culture medium, fix cells, and denature DNA following manufacturer's protocol for the BrdU detection kit. Incubate with anti-BrdU primary antibody followed by horseradish peroxidase-conjugated secondary antibody. Finally, add substrate solution and measure absorbance at 370nm with a reference wavelength of 492nm. Include appropriate controls (untreated cells, vehicle control, and blank wells) in each experiment [1] [2].
The MTT assay measures metabolic activity as an indicator of cell viability. Plate cells in 96-well plates as described above and treat with TDZD-8 (5-20 µM) for 24, 48, or 72 hours. Following treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Quantify the reduced MTT by measuring absorbance at 570nm with a reference wavelength of 630nm. Calculate percentage viability relative to untreated controls after blank subtraction. For glioblastoma stem cells cultured as neurospheres, dissociate neurospheres to single cells prior to plating to ensure uniform distribution [1] [2].
Caspase-3 activation serves as a key indicator of apoptosis induction by TDZD-8. Seed cells in 6-well plates (3×10⁴ cells per well) and treat with TDZD-8 (10-20 µM) for 24-48 hours. For detection in living cells, use the NucView 488 Caspase-3 Detection kit according to manufacturer's instructions. Briefly, incubate cells with the caspase-3 substrate for 30 minutes at 37°C, then visualize using fluorescence microscopy. Count at least 500 cells per treatment condition to quantify the percentage of caspase-3-positive cells. Alternatively, for Western blot analysis, harvest cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-cleaved caspase-3 antibody. Use β-actin as a loading control and visualize bands using enhanced chemiluminescence [1] [5].
The orthotopic GL261 model recapitulates key features of human glioblastoma, including invasion, necrosis with pseudopalisading, and vascular proliferation. For tumor implantation, anesthetize C57BL/6 mice (8-10 weeks old) and secure in a stereotactic frame. Make a midline scalp incision and create a burr hole 1mm anterior and 2mm lateral to the bregma. Slowly inject 2×10⁵ GL261-luciferase cells in 2µL PBS at a depth of 3mm over 5 minutes using a Hamilton syringe. After 1 minute, slowly retract the needle over 2 minutes to prevent backflow. For TDZD-8 treatment, prepare a fresh solution of 5mg/kg in appropriate vehicle and administer via intraperitoneal injection beginning 1 day or 6 days post-implantation. Continue treatment with a frequency determined by pharmacokinetic studies (typically daily or every other day). Monitor tumor growth weekly using in vivo bioluminescence imaging or MRI [1] [2].
Magnetic resonance imaging provides precise quantification of tumor volume in living animals. Anesthetize mice and acquire T1-weighted images after gadolinium contrast administration using a 7 Tesla scanner. Calculate tumor volumes using appropriate imaging software by manually delineating hyperintense regions on consecutive slices. For histological analysis, perfuse mice transcardially with 4% paraformaldehyde, remove brains, and post-fix for 24 hours. Embed in paraffin and section at 5µm thickness. For immunohistochemistry, deparaffinize sections, perform antigen retrieval, and incubate with primary antibodies against PCNA (proliferation) or cleaved caspase-3 (apoptosis) overnight at 4°C. After incubation with appropriate secondary antibodies, develop using DAB substrate and counterstain with hematoxylin. Quantify positive cells in at least five random high-power fields per tumor [1] [2].
TDZD-8 exerts its antitumor effects through a multifaceted signaling mechanism that involves both immediate and sustained molecular responses. Early events following TDZD-8 exposure include rapid phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2), which subsequently upregulates expression of early growth response-1 (EGR-1) and the cell cycle regulator p21. This initial response is followed by sustained ERK pathway activation, leading to phosphorylation and activation of ribosomal S6 kinase (p90RSK). The activated p90RSK then phosphorylates GSK-3β at Ser9, resulting in inhibition of its kinase activity. This signaling cascade ultimately converges on critical cellular processes including cell cycle progression, apoptosis induction, and stemness maintenance, effectively countering the malignant phenotype of glioblastoma cells [1] [6].
The following diagram illustrates the sequential signaling events triggered by TDZD-8 treatment:
GSK-3β occupies a central position in multiple oncogenic signaling pathways frequently dysregulated in glioblastoma. In unstimulated conditions, active GSK-3β forms a destruction complex with axin and APC that phosphorylates β-catenin, targeting it for proteasomal degradation. This prevents β-catenin from translocating to the nucleus and activating transcription of proliferative genes. When GSK-3β is inhibited through phosphorylation at Ser9 by AKT or other kinases, β-catenin accumulates and translocates to the nucleus, where it partners with TCF/LEF transcription factors to drive expression of oncogenes like MYC, JUN, and CCND1 (cyclin D1). Additionally, GSK-3β regulates NF-κB activity, a transcription factor with pro-survival functions in glioblastoma. TDZD-8-mediated inhibition of GSK-3β activity modulates these pathways, contributing to its antitumor effects [6].
The diagram below illustrates the key molecular interactions involving GSK-3β in glioblastoma cells:
TDZD-8 presents promising research applications beyond standalone therapy investigation. Its ability to target glioblastoma stem cells suggests potential for combination approaches with conventional therapies that predominantly target bulk tumor cells. Research indicates that GSK-3β inhibition can sensitize resistant cells to apoptosis, potentially enhancing the efficacy of standard treatments like temozolomide and radiation. Additionally, the compound's effects on the tumor microenvironment, particularly its demonstrated capacity to reduce pro-angiogenic myeloid cells and vascularization, opens avenues for researching combinations with anti-angiogenic agents [1] [7].
The timing of TDZD-8 administration represents a critical research consideration. Studies show effective tumor growth inhibition even when treatment begins after tumor establishment, suggesting potential applicability in adjuvant settings. Furthermore, research exploring sequential therapy approaches—where conventional cytoreductive treatments precede targeted stem cell therapies—may maximize therapeutic benefits. As glioblastoma research increasingly focuses on personalized medicine approaches, investigation into biomarkers predicting TDZD-8 response, such as PTEN status or GSK-3β expression levels, represents another promising research direction [7] [8].
TDZD-8 represents a promising therapeutic candidate for glioblastoma treatment, demonstrating robust efficacy across multiple experimental models. Its unique mechanism of action, targeting both bulk tumor cells and therapy-resistant stem cells, positions it as a potential strategy to address tumor heterogeneity and recurrence. The detailed protocols provided in this document will enable researchers to further investigate TDZD-8's antitumor properties and optimize its therapeutic application. Future research directions should focus on combination therapies with standard treatments, personalized medicine approaches based on molecular profiling, and optimization of delivery strategies to enhance brain penetration.
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β) [1]. Inhibiting GSK3β is a key therapeutic strategy in AD, as this kinase is implicated in the hyperphosphorylation of tau protein, a primary step in the formation of neurofibrillary tangles [2]. The OKA-induced zebrafish model effectively recapitulates AD-like pathology, including tau hyperphosphorylation, cognitive deficits, and increased mortality, providing a time- and cost-efficient in vivo system for screening potential therapeutics [2] [3].
This protocol outlines the procedures for inducing AD-like pathology and evaluating the therapeutic effects of TDZD-8 in zebrafish.
| Group | Treatment |
|---|---|
| Control | Vehicle (ethanol in fish water) |
| TDZD-8 only | 1 μM TDZD-8 |
| OKA only | 100 nM OKA |
| TDZD-8 + OKA | 1 μM TDZD-8 + 100 nM OKA |
This test uses a food-rewarded place discrimination paradigm [2].
Treatment with TDZD-8 is expected to produce several significant outcomes, summarized in the table below.
| Parameter | OKA Only Group | TDZD-8 + OKA Group | Measurement Method |
|---|---|---|---|
| Mortality Rate | 25% | 8.3% | Survival observation [3] |
| Correct Memory Responses | No significant memory | Rescued to control levels | Behavioral test [2] [3] |
| p-Tau (Ser199) Level | Significantly increased | Reduced | Western Blot [2] [3] |
| Active/Inactive GSK3β Ratio | Increased | Reduced | Western Blot [2] |
| PP2A Activity | Inhibited | Restored | pNPP colorimetric assay [2] |
The diagrams below illustrate the proposed molecular mechanism of TDZD-8 and the sequential flow of the experimental protocol.
| Application / Study Type | Cell Type / Model | Typical Working Concentration | Key Findings / Effects |
|---|---|---|---|
| Cancer Research (Anti-leukemic) [1] [2] | MV-411 (Acute Myelogenous Leukemia); Primary leukemia stem/progenitor cells | 2-20 µM (LD₅₀ ~2-4 µM [1]) | Rapid, selective cell death (within 30 min-2 hours); spares normal hematopoietic cells [2]. |
| Cancer Research (Glioblastoma) [3] | GL261, A172, U373 glioma cells | 20 µM (In vitro) | Reduces cell proliferation & viability; induces apoptosis. |
| Kidney Disease Research [4] | MPC5 (Mouse Podocyte Clone 5) | 5 µM | Protects from high glucose-induced injury; reduces inflammation, oxidative stress, and apoptosis. |
| Neurodegeneration & General GSK-3β Inhibition [5] [6] | Various (e.g., SH-SY5Y, HEK293) | 1-20 µM (IC₅₀ = 2 µM for GSK-3β [5]) | Standard range for inhibiting GSK-3β kinase activity in cellular models. |
Here are detailed methodologies for key experiments employing TDZD-8.
This protocol is for evaluating the rapid cell death induced by TDZD-8 in leukemia cells.
This protocol models diabetic kidney disease by exposing podocytes to high glucose.
This protocol tests the anti-tumor effects of TDZD-8 on glioma cells.
TDZD-8 is a well-characterized, selective, non-ATP competitive inhibitor of GSK-3β with an IC₅₀ of 2 µM [5]. It binds to an allosteric pocket in the inactive (DFG-out) conformation of GSK-3β, preventing its return to the active state [6].
The following diagram illustrates the key signaling pathways modulated by TDZD-8 in different disease models, particularly focusing on its role in podocyte protection and cancer cell death.
TDZD-8 (2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) with significant therapeutic potential across multiple disease models. This thiadiazolidinone derivative exhibits an IC₅₀ of 2 μM against GSK-3β while demonstrating minimal inhibition against other kinases including Cdk-1/cyclin B, CK-II, PKA, and PKC (all IC₅₀ > 100 μM) [1] [2]. As a non-ATP competitive inhibitor, TDZD-8 binds to a unique site on the GSK-3β enzyme, potentially offering advantages in selectivity and reducing off-target effects compared to ATP-competitive inhibitors. The compound has shown remarkable efficacy in diverse experimental models including neurodegenerative disorders, cerebral ischemia, diabetes complications, and cancer [3] [4] [5].
The molecular weight of TDZD-8 is 222.26 g/mol with the chemical formula C₁₀H₁₀N₂O₂S, and it exhibits high purity of ≥98% as determined by HPLC analysis [1] [2]. Its selective mechanism of action, combined with demonstrated efficacy in preclinical models, makes TDZD-8 a valuable research tool for investigating GSK-3β signaling pathways and developing potential therapeutic interventions. These application notes provide detailed protocols for stock solution preparation, in vivo administration, and experimental applications to ensure reproducible results across research settings.
TDZD-8 exhibits specific solubility properties that directly influence solvent selection for experimental applications. The compound demonstrates excellent solubility in DMSO and ethanol, with maximum concentrations of 100 mM (approximately 22.23 mg/mL) in both solvents [1] [2]. This solubility profile makes DMSO the preferred solvent for stock solution preparation, particularly for in vitro applications. However, for in vivo studies, alternative formulations are necessary to minimize potential toxicity associated with DMSO administration. The compound has limited aqueous solubility, necessitating the use of co-solvents for animal studies [6] [7].
Table 1: Solubility Profile of TDZD-8
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Recommended Applications |
|---|---|---|---|
| DMSO | 22.23 | 100 | In vitro studies, stock solutions |
| Ethanol | 22.23 | 100 | Alternative for in vitro work |
| In vivo formulation | 2.0 (varies with formulation) | 9.0 (varies with formulation) | Animal administration |
Materials Required:
Step-by-Step Procedure:
Calculate mass required based on desired stock concentration and volume. For a 10 mL stock solution at 100 mM: Mass (mg) = 222.26 g/mol × 0.1 mol/L × 0.01 L × 1000 = 222.26 mg Allow approximately 10% extra to account for solution transfer losses.
Weigh the calculated mass of TDZD-8 powder using an analytical balance. Record the exact mass for concentration verification.
Transfer the powder to a sterile glass vial or tube. Durable glass containers are recommended as plastic may be compromised by DMSO.
Add the required volume of DMSO to achieve the final concentration. For a 100 mM stock: Volume of DMSO (mL) = [mass (mg) / 222.26 (g/mol)] × (1/100 mmol/μmol)
Vortex vigorously for 30-60 seconds until the powder appears fully dissolved.
Sonication (optional): If any particulate matter remains, sonicate the solution in a water bath sonicator for 5-10 minutes at room temperature.
Aliquot the stock solution into single-use portions to minimize freeze-thaw cycles.
Store aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) [6].
Table 2: Stock Solution Preparation Guide
| Final Concentration | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) | Storage Recommendations |
|---|---|---|---|---|
| 10 mM | 2.22 | 11.11 | 22.23 | -20°C for 3 months |
| 50 mM | 11.11 | 55.57 | 111.13 | -20°C for 6 months |
| 100 mM | 22.23 | 111.13 | 222.26 | -80°C for long-term storage |
Quality Control Notes:
For animal studies, TDZD-8 requires specialized formulations to ensure biocompatibility while maintaining compound stability and bioavailability. The following protocol has been successfully employed in multiple in vivo studies [4] [6] [7]:
Formulation 1: Saline-Based Vehicle
Formulation 2: PEG-Based Vehicle
Critical Considerations:
TDZD-8 dosing varies significantly based on the disease model, route of administration, and specific experimental objectives. The following table summarizes validated dosing regimens from published studies:
Table 3: In Vivo Dosing Protocols for TDZD-8
| Disease Model | Species | Dose | Route | Frequency | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Neonatal hypoxic-ischemic brain injury | Mouse pups | 5 mg/kg | Intraperitoneal (i.p.) | Single dose, 20 min pre-ischemia | Reduced infarct volume, improved neurobehavioral outcomes | [4] |
| Renal ischemia/reperfusion injury in diabetes | Rat | 1 mg/kg | Not specified | Preconditioning before ischemia | Improved renal function, reduced oxidative stress and apoptosis | [3] |
| Parkinson's disease (L-dopa-induced dyskinesia) | Rat | 1-2 mg/kg | i.p. | 21 days treatment | Reduced severity of dyskinesia, altered striatal gene expression | [1] |
| Glioblastoma | Mouse | 5 mg/kg | Not specified | Daily treatment post-implantation | Inhibited tumor growth, prolonged survival | [5] |
| Kainic acid-induced neurodegeneration | Mouse | 5-10 mg/kg | i.p. | Pretreatment before KA administration | Attenuated neurodegeneration, no effect on seizures | [8] [9] |
Administration Notes:
TDZD-8 has demonstrated significant efficacy in various neurological disease models, with detailed protocols established for reproducible results:
Protocol 1: Neonatal Hypoxic-Ischemic Brain Injury Model [4]
Key Findings: TDZD-8 pretreatment significantly reduced brain damage, improved neurobehavioral outcomes, reversed HI-induced reduction of p-Akt and p-GSK-3β, and suppressed caspase-3 activation and astrogliosis [4].
Protocol 2: Kainic Acid-Induced Neurodegeneration Model [8] [9]
Key Findings: TDZD-8 pretreatment attenuated KA-induced cell death in CA1, CA3 and DG hippocampal regions, reduced caspase-3 activation, increased Bcl2 expression and p-GSK-3β (Ser9) levels, without affecting seizure activity [8] [9].
TDZD-8 exhibits potent anti-tumor effects across various cancer models, with detailed protocols for glioblastoma research:
Protocol 3: Glioblastoma Orthotopic Model [5]
Key Findings: TDZD-8 treatment resulted in 84% reduction in tumor volume at 13 days post-injection, significantly reduced PCNA expression, increased active caspase-3 positive cells, and extended median survival from 30 to 40 days [5].
In Vitro Anti-Proliferative Assay [5]
Key Findings: TDZD-8 significantly decreased proliferation and viability across all tested glioblastoma cell lines, associated with early ERK activation, increased EGR-1 and p21 expression, sustained ERK activation leading to p90RSK phosphorylation and GSK-3β inhibition through Ser9 phosphorylation [5].
The neuroprotective effects of TDZD-8 primarily occur through modulation of the Akt/GSK-3β signaling pathway, with downstream effects on apoptosis and oxidative stress. The following diagram illustrates key signaling mechanisms:
Diagram 1: TDZD-8 Signaling Pathways. TDZD-8 directly inhibits GSK-3β and activates Akt, leading to increased phosphorylation of GSK-3β at Ser9. This results in suppression of caspase-3 activation and apoptosis, while simultaneously activating the Nrf2/TrxR2 pathway to reduce oxidative stress.
The following diagram outlines a standardized workflow for evaluating TDZD-8 in neuroprotection studies, integrating elements from multiple research protocols:
Diagram 2: Experimental Workflow for TDZD-8 Studies. Standardized protocol for evaluating TDZD-8 efficacy in disease models, showing sequential steps from compound preparation through outcome assessment.
Proper handling and storage are critical for maintaining TDZD-8 integrity and experimental reproducibility:
Table 4: Troubleshooting Guide for TDZD-8 Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Water contamination in DMSO | Use anhydrous DMSO, protect from humidity |
| Poor in vivo efficacy | Formulation instability | Prepare fresh formulations, consider alternative vehicles |
| High variability in results | Inconsistent dosing | Standardize injection technique, verify concentration |
| Cellular toxicity in vitro | DMSO concentration too high | Dilute stock to maintain DMSO <0.1% in cell media |
| Lack of expected phosphorylation changes | Insufficient inhibitor concentration | Verify batch potency, optimize dosing regimen |
TDZD-8 represents a valuable research tool for investigating GSK-3β signaling in diverse disease models. These application notes provide comprehensive protocols for stock solution preparation, in vivo formulation, and experimental applications that have been validated across multiple research studies. The consistent findings of neuroprotection, anti-apoptotic effects, and modulation of oxidative stress responses highlight the therapeutic potential of GSK-3β inhibition. Researchers should adhere to the detailed protocols outlined herein to ensure experimental reproducibility and maximize research outcomes when working with this compound.
The table below summarizes the fundamental solubility data of TDZD-8 and a standard formulation for preparing homogeneous suspensions for in vivo injection [1] [2] [3].
| Parameter | Details |
|---|---|
| Molecular Weight | 222.26 g/mol [1] [2] |
| In Vitro Solubility | • DMSO: 44.5 mg/mL (200.21 mM) [1] [3] • Ethanol: 44.5 mg/mL (200.21 mM) [1] • Water: Insoluble [1] [3] | | In Vivo Formulation (Homogeneous Suspension) | • Vehicle: 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] • Preparation Example: Add 5 mg of TDZD-8 to 1 mL of 0.5% CMC-Na solution and mix evenly to achieve a 5 mg/mL working suspension [1]. |
Here are detailed methodologies for administering TDZD-8 in animal models, as cited in recent literature.
This protocol is adapted from a 2023 study investigating the hepatoprotective effects of TDZD-8 in a mouse model of acute liver failure [4].
This protocol is based on an earlier study that demonstrated the neuroprotective effects of TDZD-8 in a rat model of cerebral injury [5].
TDZD-8's efficacy in disease models is linked to its action on specific molecular pathways.
Diagram 1: TDZD-8 acts by inhibiting GSK-3β, leading to broad downstream effects that confer protection in cerebral and liver injury models.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific experimental details, please feel free to ask.
The table below summarizes key parameters from established in vivo protocols using TDZD-8 via intraperitoneal (i.p.) injection:
| Disease Model | Animal Subject | Dosage | Treatment Schedule | Key Experimental Findings |
|---|---|---|---|---|
| Okadaic Acid-induced Alzheimer's Model [1] | Zebrafish | 1 μM (in water) | Concomitant with okadaic acid | Reduced mortality, restored PP2A activity, reduced pTau, rescued cognition |
| Kainic Acid-induced Excitotoxicity [2] | Swiss albino mice | 5 mg/kg (i.p.) | Single injection, 30 min before kainic acid | Attenuated neurodegeneration; reduced caspase-3 cleavage; no effect on seizures |
| Hyperglycemic Subarachnoid Hemorrhage [3] | Rat | Single injection of 5 mg/kg (i.p.) | 30 minutes after SAH induction | Ameliorated brain damage; reduced oxidative stress and neuronal apoptosis |
| Rheumatoid Arthritis [4] | Wistar rats | 1 mg/kg (i.p.) | Daily for 3 weeks after RA confirmation | Inhibited RF, TNF-α, VEGF, α-SMA; reduced synovial fibrosis and limb deformities |
| Parkinson's & L-dopa-induced Dyskinesia [5] | 6-OHDA Parkinsonian rats | 30 mg/kg (i.p.) | Single injection, 1 hour before assessment | Reduced severity of L-dopa-induced dyskinesia |
For researchers aiming to replicate these studies, here is a deeper dive into the methodologies.
TDZD-8 has practical solubility considerations for in vivo work:
TDZD-8 is a selective, non-ATP competitive inhibitor of GSK-3β with an IC₅₀ of 2 μM. It shows minimal inhibitory effect on other kinases like CDK1, CK-II, PKA, or PKC at concentrations above 100 μM. [5] [7] [6] Its neuroprotective effects are primarily mediated through the modulation of the Akt/GSK3β pathway and downstream processes.
The following diagram illustrates the core neuroprotective mechanism of TDZD-8 derived from the search results:
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a clinically promising glycogen synthase kinase-3β (GSK-3β) inhibitor with demonstrated efficacy across multiple models of neurological injury. As a non-ATP competitive inhibitor, TDZD-8 offers superior selectivity compared to conventional ATP-competitive kinase inhibitors, making it an invaluable research tool and potential therapeutic candidate. GSK-3β has emerged as a central regulatory node in cellular survival pathways, with its inhibition providing protection against apoptosis, inflammation, and oxidative stress—key pathological mechanisms in cerebral ischemia-reperfusion injury. The therapeutic significance of TDZD-8 extends to various neurological conditions including stroke, neonatal hypoxic-ischemic encephalopathy, and carbon monoxide poisoning-induced neurological sequelae, positioning it as a versatile candidate for neuroprotective drug development.
The molecular action of TDZD-8 involves specific inhibition of GSK-3β through binding to its substrate pocket rather than the ATP binding site, resulting in more targeted regulation of downstream signaling events. This mechanism leads to the phosphorylation of GSK-3β at Ser9, which maintains the kinase in an inactive state, consequently promoting cell survival pathways and suppressing pro-apoptotic signals. Research indicates that TDZD-8 exerts protective effects independently of glycemic modulation, which distinguishes it from many other metabolic interventions in cerebral ischemia and makes it particularly suitable for non-diabetic stroke models. The compound's efficacy across multiple administration routes (intravenous, intraperitoneal, and intracerebroventricular) further enhances its research utility.
Substantial evidence from preclinical studies demonstrates the consistent neuroprotective efficacy of TDZD-8 across diverse models of cerebral injury. The compound has shown remarkable ability to reduce infarct volume, improve functional recovery, and modulate molecular pathways associated with cell survival in both neonatal and adult injury models. The consistency of these findings across different research groups and experimental paradigms strengthens the validity of TDZD-8 as a promising neuroprotective agent and supports its use in mechanistic studies of GSK-3β signaling in neurological disorders.
Table 1: Summary of Key Experimental Findings with TDZD-8 in Cerebral Ischemia-Reperfusion Models
| Injury Model | Species | Dose & Administration | Key Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|---|
| Transient cerebral I/R | Rat | 0.2-3 mg/kg IV | ↓ Infarct volume (47-52%), ↓ S100B protein, ↓ ROS, ↓ TNF-α | GSK-3β inactivation, ↓ NF-κB, ↓ apoptosis | [1] |
| Neonatal HI brain injury | Mouse (P7) | 5 mg/kg IP | ↓ Infarct volume, improved neurobehavioral outcomes, ↓ cleaved caspase-3 | ↑ p-Akt, ↑ p-GSK-3β (Ser9), ↓ astrogliosis | [2] [3] |
| Cerebral I/R in diabetic rats | Rat | 0.2-3 mg/kg IV | ↓ Infarct volume, ↓ oxidative stress, ↓ inflammation | GSK-3β inhibition independent of glucose lowering | [4] |
| Carbon monoxide poisoning | Rat | 1 mg/kg IV (3 doses) | Improved learning/memory, ↓ Tau phosphorylation | ↑ p-GSK-3β (Ser9), ↓ p-Tau | [5] |
The temporal window of therapeutic efficacy appears remarkably broad, with studies demonstrating benefit even when TDZD-8 is administered after the ischemic insult during the reperfusion phase. This has significant clinical relevance for stroke treatment, where interventions are typically implemented after ischemia has occurred. The durability of protection has been confirmed through long-term functional assessments showing improved neurological outcomes days to weeks after treatment, suggesting TDZD-8 induces lasting neuroprotection rather than merely delaying injury progression.
Table 2: Molecular Markers Modulated by TDZD-8 in Cerebral Ischemia-Reperfusion Models
| Marker Category | Specific Markers | Direction of Change | Functional Significance |
|---|---|---|---|
| Kinase Signaling | p-GSK-3β (Ser9) | ↑ | Inactivation of GSK-3β |
| p-Akt | ↑ | Activation of pro-survival signaling | |
| JNK1/2, p38 | ↓ | Reduction in stress kinase activation | |
| Apoptotic Markers | Cleaved caspase-3 | ↓ | Suppression of apoptosis |
| Cytochrome c release | ↓ | Preservation of mitochondrial integrity | |
| Bcl-2 | ↑ | Enhancement of anti-apoptotic mechanisms | |
| Inflammatory Mediators | TNF-α | ↓ | Reduction in pro-inflammatory cytokines |
| NF-κB activation | ↓ | Downregulation of inflammatory signaling | |
| ICAM-1 | ↓ | Reduced leukocyte infiltration | |
| Oxidative Stress | ROS generation | ↓ | Attenuation of oxidative damage |
| Lipid peroxidation (HNE) | ↓ | Protection against membrane damage | |
| SOD activity | ↑ | Enhancement of antioxidant defenses |
The transient middle cerebral artery occlusion (MCAO) model represents the most widely utilized and clinically relevant approach for studying cerebral ischemia-reperfusion injury. For protocol implementation, adult male Wistar or Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are recommended, with appropriate sample sizes to ensure statistical power (typically n=8-12 per group). Animals should be housed under standard conditions (12h light/dark cycle, ad libitum access to food and water) with all procedures approved by the institutional animal care committee. For surgical preparation, anesthetize animals with isoflurane (induction: 3-4%, maintenance: 1.5-2%) in oxygen-enriched air or injectable anesthetics such as ketamine/xylazine (100/10 mg/kg, i.p.). Maintain body temperature at 37±0.5°C throughout the procedure using a feedback-controlled heating system, as temperature fluctuations significantly impact ischemic outcomes.
For MCAO surgery, place the animal in supine position and make a midline neck incision. Gently expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) using blunt dissection. Ligate the ECA and CCA temporarily with microvascular clips. Make a small incision in the ECA stump and introduce a silicone-coated monofilament (doccol brand recommended; diameter: 0.21-0.23 mm for rats, 0.16-0.19 mm for mice) through the ICA until mild resistance indicates MCA occlusion. Secure the filament and close the incision. Following ischemia duration (typically 30-90 minutes depending on model severity), gently withdraw the filament to allow reperfusion. For sham controls, perform identical procedures except filament insertion. Post-operative care includes subcutaneous saline administration (1-2 mL for hydration) and analgesic administration (buprenorphine, 0.05 mg/kg) with monitoring until full recovery.
TDZD-8 should be prepared freshly before each administration by dissolving in vehicle containing 5% DMSO, 5% Tween-80, and 90% physiological saline. The solution may require brief sonication for complete dissolution. Based on extensive literature validation, the optimal dosing regimen for TDZD-8 is 1-5 mg/kg administered intravenously (tail vein) or intraperitoneally. For therapeutic intervention, administer the first dose at the onset of reperfusion, with subsequent doses at 6-24 hour intervals depending on injury severity. For prophylactic studies, administer TDZD-8 20-30 minutes prior to ischemia induction.
Neurological assessment should be performed at 24 and 72 hours post-reperfusion using established scoring systems. The Bederson scoring system provides a validated approach: 0 = no deficit; 1 = forelimb flexion; 2 = decreased resistance to lateral push; 3 = unidirectional circling; 4 = longitudinal spinning; 5 = no movement. More sophisticated sensorimotor testing can include the corner test and adhesive removal test for additional functional quantification. Infarct volume quantification is typically performed at 24-72 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining. After euthanasia, remove brains quickly and section coronally into 1-2 mm slices. Incubate sections in 2% TTC solution at 37°C for 20 minutes, followed by 4% paraformaldehyde fixation. Calculate infarct volume using image analysis software (ImageJ), with correction for edema: Corrected infarct volume = (contralateral hemisphere volume - (ipsilateral hemisphere volume - measured infarct volume)) / contralateral hemisphere volume × 100%.
The oxygen-glucose deprivation model recapitulates key aspects of cerebral ischemia in controlled in vitro conditions, allowing for mechanistic studies of TDZD-8 action. For neuronal studies, primary cortical neurons isolated from E16-18 rat or mouse embryos provide the most physiologically relevant system. Culture neurons in neurobasal medium supplemented with B-27, glutamine, and penicillin/streptomycin on poly-D-lysine coated plates for 10-14 days before experiments, with media changes twice weekly. As an alternative, neuronal cell lines such as PC12 or SH-SY5Y (differentiated) may be used, though they may not fully replicate primary neuronal responses.
For OGD induction, begin by replacing normal culture medium with glucose-free, pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) previously equilibrated with an anaerobic gas mixture (95% N₂, 5% CO₂). Quickly transfer cultures to an anaerobic chamber maintained at 37°C with continuous flow of the anaerobic gas mixture (oxygen concentration <0.1%). The duration of OGD typically ranges from 1-4 hours depending on the cell type and injury severity desired. Following OGD, replace the glucose-free buffer with complete neuronal medium and return cultures to normoxic conditions (95% air, 5% CO₂) for reoxygenation periods ranging from 4-24 hours to simulate reperfusion. Include appropriate controls consisting of cells maintained in complete medium under normoxic conditions.
For in vitro studies, TDZD-8 should be prepared as a concentrated stock solution (e.g., 10-50 mM in DMSO) and diluted in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle controls containing equivalent DMSO concentrations. Based on efficacy studies, the optimal concentration range for TDZD-8 in neuronal cultures is 5-20 μM, administered at the beginning of the reoxygenation period to simulate post-ischemic treatment. For mechanistic studies, pretreatment (30-60 minutes before OGD) can also be employed.
Cell viability assessment should be performed using multiple complementary approaches. The MTT assay provides a reliable measure of metabolic activity: incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, followed by solvent dissolution (isopropanol or DMSO) and absorbance measurement at 570 nm. Lactate dehydrogenase (LDH) release into the culture medium quantifies membrane integrity and cell death using commercial kits according to manufacturer instructions. Apoptotic markers can be assessed through Western blotting for cleaved caspase-3 and cytochrome c release, or through immunostaining for TUNEL labeling. For molecular mechanism studies, analyze GSK-3β phosphorylation status (Ser9) and Akt phosphorylation (Ser473) by Western blotting, with protein extraction performed in RIPA buffer containing protease and phosphatase inhibitors.
The neuroprotective efficacy of TDZD-8 against cerebral ischemia-reperfusion injury is mediated through multi-faceted actions on critical cellular survival pathways. The primary mechanism involves direct inhibition of GSK-3β through non-competitive binding to the kinase's active site, resulting in its functional inactivation. This inhibition occurs through stabilization of the phosphorylated state at Ser9, which prevents GSK-3β from phosphorylating its downstream substrates. Inhibition of GSK-3β subsequently modulates multiple parallel pathways that collectively confer neuroprotection, including enhancement of mitochondrial resilience, suppression of inflammatory cascades, and reduction of oxidative stress mediators. The convergence of these pathways on apoptotic execution mechanisms results in significant preservation of neuronal viability following ischemic insult.
Diagram 1: TDZD-8 Neuroprotective Signaling Pathways. TDZD-8 inhibits GSK-3β activity, leading to coordinated suppression of pro-apoptotic, inflammatory, and oxidative stress pathways while enhancing pro-survival signaling through Akt activation and Bcl-2 expression.
The anti-apoptotic effects of TDZD-8 represent a cornerstone of its neuroprotective activity. GSK-3β inhibition prevents mitochondrial permeability transition pore opening, thereby reducing cytochrome c release and subsequent caspase-3 activation. Concurrently, TDZD-8 upregulates anti-apoptotic Bcl-2 expression, further stabilizing mitochondrial membranes. The anti-inflammatory actions involve suppression of NF-κB nuclear translocation, resulting in reduced transcription of pro-inflammatory mediators including TNF-α, IL-1β, ICAM-1, and COX-2. This attenuated inflammatory response limits leukocyte infiltration and secondary inflammatory damage, as evidenced by reduced myeloperoxidase activity in treated subjects. Additionally, TDZD-8 enhances antioxidant defense mechanisms by reducing reactive oxygen species generation and lipid peroxidation while bolstering endogenous antioxidant systems including superoxide dismutase activity and glutathione levels.
The regulatory interplay between TDZD-8 and survival signaling pathways creates positive reinforcement loops that amplify neuroprotection. TDZD-8 treatment enhances phosphorylation of Akt at Ser473, which in turn further phosphorylates and inactivates GSK-3β at Ser9, establishing a self-reinforcing cycle of pro-survival signaling. This reciprocal regulation between Akt activation and GSK-3β inhibition represents a crucial mechanism through which TDZD-8 stabilizes neuronal homeostasis in the post-ischemic period. Furthermore, emerging evidence suggests that TDZD-8 modulates stress-activated kinase pathways, including JNK and p38 MAPK, which contribute to its overall protective profile against ischemia-reperfusion injury.
The experimental evidence supporting TDZD-8's efficacy across diverse neurological injury models highlights its value as both a research tool and potential therapeutic candidate. Beyond standard cerebral ischemia-reperfusion contexts, TDZD-8 has demonstrated benefit in neonatal hypoxic-ischemic encephalopathy (HIE) models, where it reduced brain damage and improved neurobehavioral outcomes in postnatal day 7 mouse pups [2] [3]. The compound has also shown efficacy in mitigating delayed neurological sequelae following acute carbon monoxide poisoning, with significant improvements in learning and memory function associated with reduced tau protein phosphorylation [5]. These expanded applications position TDZD-8 as a versatile candidate for multiple neurological conditions characterized by ischemic, inflammatory, and neurodegenerative components.
For drug development professionals, several formulation and administration considerations emerge from the available research. TDZD-8 demonstrates favorable blood-brain barrier penetration, as evidenced by its efficacy in multiple central nervous system injury models. The compound's therapeutic window appears relatively broad, with efficacy demonstrated even when administered after the ischemic insult during reperfusion. However, researchers should note that the optimal dosing regimen may vary depending on the specific injury model, with 1-5 mg/kg administered intravenously or intraperitoneally providing consistent efficacy across studies. For translational applications, combination strategies pairing TDZD-8 with other protective interventions (e.g., hypothermia or thrombolytics) may yield synergistic benefits worthy of exploration.
While the preclinical profile of TDZD-8 is promising, several research gaps remain before clinical translation can be contemplated. Long-term safety studies are needed, along with more comprehensive dose-response evaluations across different age groups and comorbidities. The potential differential effects in males versus females requires systematic investigation, as most studies to date have utilized male subjects. Additionally, the development of formulation strategies to enhance brain delivery and prolong therapeutic exposure would represent valuable advancements. Nevertheless, TDZD-8 serves as an exceptional research tool for elucidating GSK-3β's role in neurological pathologies and represents a promising lead compound for neuroprotective drug development.
TDZD-8 represents a potent and selective GSK-3β inhibitor with demonstrated efficacy across multiple models of cerebral ischemia-reperfusion injury. Its multi-faceted mechanisms of action encompassing anti-apoptotic, anti-inflammatory, and antioxidant properties position it as a promising candidate for neuroprotective therapy development. The detailed application notes and protocols provided herein offer researchers comprehensive guidance for implementing TDZD-8 studies in both in vivo and in vitro systems. As research advances, further refinement of dosing strategies, combination therapies, and formulation approaches will continue to enhance the translational potential of this compelling neuroprotective compound.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone destruction, leading to joint pain and stiffness [1] [2]. The enzyme Glycogen Synthase Kinase-3β (GSK-3β) plays a central role in RA pathogenesis by promoting the production of pro-inflammatory cytokines and synovial cell proliferation [1] [3]. TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective non-ATP competitive inhibitor of GSK-3β [4].
Research demonstrates that TDZD-8 alleviates RA through multi-faceted mechanisms:
The following diagram illustrates the core mechanism of TDZD-8 action in rheumatoid arthritis:
Table 1: Therapeutic Effects of TDZD-8 on Inflammatory and Apoptotic Biomarkers in a Rat CIA Model
| Parameter | Model Group (COII) | Treated Group (COII+TDZD-8) | Change | p-value |
|---|---|---|---|---|
| Rheumatoid Factor (RF) | Significantly increased | Substantially suppressed | p < 0.05 [1] | p < 0.05 [1] |
| Tumor Necrosis Factor-α (TNF-α) | Significantly induced | Significantly inhibited | p < 0.0001 [1] [6] | p < 0.0001 [1] [6] |
| Interleukin-6 (IL-6) | Induced | Significantly suppressed | p < 0.05 [1] | p < 0.05 [1] |
| Interleukin-1β (IL-1β) | Induced | Significantly suppressed | p < 0.05 [1] | p < 0.05 [1] |
| Bax Protein (Apoptosis marker) | Significantly ameliorated | Augmented | p < 0.05 [1] | p < 0.05 [1] |
| CD45+ Cell Infiltration | Profound infiltration | Substantially reduced | p < 0.05 [1] | p < 0.05 [1] |
Table 2: Effects of TDZD-8 on Synovial Fibrosis Parameters in a Rat CIA Model
| Parameter | Model Group (RA) | Treated Group (COII+TDZD-8) | Change | p-value |
|---|---|---|---|---|
| VEGF (Synovium Tissue) | Significantly increased | Significantly inhibited | p < 0.0001 [6] | p < 0.0001 [6] |
| α-SMA (Synovium Tissue) | Significantly increased | Significantly inhibited | p < 0.0001 [6] | p < 0.0001 [6] |
| Collagen Fibers (Synovium) | Significantly increased | Significantly inhibited | p < 0.0001 [6] | p < 0.0001 [6] |
The CIA model is induced in susceptible rodent strains (typically Wistar rats or DBA/1 mice) by immunization with bovine or chicken type II collagen (CII) [7].
Key Steps:
Dosage and Administration:
Terminal Procedures (Day 42):
Key Assessment Methods:
The experimental workflow from model establishment to analysis is summarized below:
The collective data from recent studies strongly positions TDZD-8 as a promising therapeutic candidate for rheumatoid arthritis. Its efficacy extends beyond symptom suppression to target fundamental pathological processes—chronic inflammation, synovial hyperplasia, and tissue fibrosis [1] [5] [6].
A notable finding is the significant correlation (p<0.001) between serum Rheumatoid Factor (RF) levels and synovial tissue levels of TNF-α (r=0.759), IL-1β (r=0.969), IL-6 (r=0.749), and Bax (r=-0.914). This underscores that the therapeutic effect is systemic and mechanistically grounded in simultaneously suppressing inflammation and promoting apoptosis [1].
From a research and drug development perspective, these findings suggest:
TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a non-ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β) [1] [2]. Its mechanism can be summarized as follows:
The following diagram illustrates this primary signaling pathway.
The application of TDZD-8 varies significantly across different experimental models. The table below summarizes key parameters from published studies.
| Experimental Model | TDZD-8 Concentration/Dose | Key Treatment Protocol Details | Primary Readouts & Observed Effects |
|---|
| Zebrafish AD Model [4] | 1 µM in tank water | • Co-treatment with 100 nM Okadaic Acid (OKA) for 10 days. • OKA inhibits protein phosphatases PP1/PP2A, inducing tau hyperphosphorylation. | • Reduced mortality: from 25% (OKA only) to 8.3%. • Rescued cognition: Improved in behavioral tests. • Reduced pathology: ↓ p-tau and ↓ p-GSK3β levels. | | Rat PD/LID Model [3] | 1 mg/kg & 2 mg/kg (i.p. injection) | • Co-administered with L-dopa for 21 days in 6-OHDA-lesioned rats. • Aimed to reduce L-dopa-induced dyskinesia (LID). | • Dose-dependent reduction in abnormal involuntary movements (AIMs). • Reduced molecular markers: ↓ p-tau (Ser396), ↓ p-DARPP32, ↓ PKA. • No ablation of L-dopa's therapeutic motor benefit. | | In Vitro Kinase Assay [6] | IC₅₀ more than 10-fold lower than newer analogs (PNR886/962) | Cell-free assay to measure direct inhibition of GSK3β kinase activity. | Served as a reference for the potency of second-generation TDZD analogs [6]. |
When designing experiments with TDZD-8, consider the following points derived from the literature:
Research on Thiadiazolidinones is evolving. Recent studies highlight the development of second-generation analogs with improved properties.
I hope this synthesized application note provides a solid foundation for your research planning. If you are working with a specific model system like cell culture or murine models and need further refinement, please feel free to ask.
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective non-ATP competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with an IC₅₀ of 2 μM. This small molecule has emerged as a valuable research tool for investigating Alzheimer's disease (AD) pathogenesis and potential therapeutic strategies. TDZD-8 exhibits high kinase selectivity, demonstrating no significant inhibition of Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations >100 μM. The compound has shown promise in multiple disease models, with research indicating its protective effects against amyloid-β (Aβ)-induced pathology, tau hyperphosphorylation, and associated cognitive deficits. [1]
Alzheimer's disease represents a significant healthcare challenge with an inevitable increase in patient numbers projected for the coming decades. Currently, 5.7 million Americans are suffering from Alzheimer's disease, with this number expected to grow to 13.8 million by 2050. The therapeutic standards of care for AD do not modify disease progression but merely mask cognitive symptoms, with an average delay of symptom progression of only 6-12 months. Of the top 10 causes of death in the United States, AD is the only one that cannot be prevented, cured, nor delayed, highlighting the critical need for novel therapeutic approaches targeting fundamental disease mechanisms. [2] [3]
The primary molecular target of TDZD-8 is GSK-3β, a serine-threonine protein kinase that participates in a multitude of cellular processes, including proliferation, apoptosis, and necrosis. GSK-3β has been strongly studied as a drug target for CNS therapies to combat AD, with inhibition demonstrating beneficial effects on multiple pathological processes. TDZD-8 functions as a non-ATP competitive inhibitor, binding to the hydrophobic or allosteric pocket of GSK-3β in its inactive conformation and impeding its return to the active state. This mechanism is particularly valuable as it avoids competition with high intracellular ATP concentrations, potentially resulting in more specific inhibition and reduced side effects. [1] [4]
GSK-3β overactivation is critically implicated in AD pathogenesis through multiple pathways. The enzyme promotes tau hyperphosphorylation at AD-specific epitopes, facilitates amyloid-β production through γ-secretase activity regulation, and mediates Aβ-induced synaptic toxicity. Research has demonstrated that soluble oligomeric Aβ species trigger GSK-3β activation, which in turn contributes to neurodegenerative phenotypes by promoting phosphorylation of targets critically involved in synaptic stability. Specifically, GSK-3β activation inhibits CREB-mediated transcriptional programs that support synaptic integrity and cognitive function. TDZD-8 intervention in this pathway represents a multi-target therapeutic approach addressing both amyloid and tau pathology. [5]
The diagram below illustrates the complex signaling pathways through which TDZD-8 exerts its neuroprotective effects in Alzheimer's disease models:
Figure 1: TDZD-8 Mechanism of Action in Alzheimer's Disease Pathology. TDZD-8 inhibits GSK-3β activation triggered by various pathological stimuli, leading to multiple therapeutic effects.
TDZD-8 administration demonstrates broad neuroprotective effects across multiple experimental models. In zebrafish AD models, TDZD-8 treatment reduced mortality rates from 25% to 8.3%, rescued OKA-induced cognitive impairments, restored PP2A activity, and decreased phosphorylated tau levels. In murine models, TDZD-8 ameliorated dendritic spine loss, attenuated neuritic dystrophies, and improved cognitive function. The compound also modulates mitochondrial permeability transition, reducing apoptosis and necrosis in neuronal cells. These multi-faceted benefits position TDZD-8 as a valuable research tool for investigating GSK-3β inhibition as a therapeutic strategy for AD and related neurodegenerative conditions. [2] [6] [5]
The zebrafish AD model using okadaic acid (OKA) provides a time- and cost-efficient system for evaluating potential therapeutic compounds. This model recapitulates most neuropathology associated with AD, including memory impairments, Aβ fragment deposition, senile plaque induction, hyperphosphorylated tau protein, and cell loss. The following protocol details the use of TDZD-8 in this model system: [2] [3]
Animal Preparation: AB zebrafish (Danio rerio) between ages twelve to fifteen months are housed at 26-28°C with a 14:10 h light/dark cycle and fed twice daily. For experiments, fish are divided into 4 groups (12 fish per group, 6 male and 6 female): control group, TDZD-8 only (1 μM), TDZD-8 (1 μM) + OKA (100 nM), and OKA only (100 nM). [2]
Drug Preparation: OKA sodium salt (>98% pure) is dissolved in 95% ethanol and diluted in fish water to 100 nM. TDZD-8 is dissolved in 95% ethanol and diluted in fish water to 1 μM. For the control group, an equivalent ethanol volume (final concentration 0.014%) is added. The exposure period lasts 9 days with treatments refreshed every other day. [2]
Learning and Memory Testing: Both pre-treatment (learning) and post-treatment (memory) tests are performed. Fish are diet-restricted for 48-72 h and introduced to individual 10 L aquariums divided into two sections 48 h prior to testing. Trials initiate with a light tap (discriminative stimulus) followed by a 5 s delay and food presentation. Small amounts of food (approximately 5 brine shrimp nauplii) are dispensed per trial with 20 min intervals, alternating sides for 28 total trials (14 per side). A correct response is recorded if the fish is present on the food presentation side within 5 s of stimulus. Zebrafish typically learn the task when 75% of responses are correct. [2]
Tissue Collection and Analysis: After the final memory test, fish are euthanized by immersion in ice cold water (0-4°C). The telencephalon region of zebrafish forebrains is removed, snap frozen, and stored at -80°C until use. Western blot analysis for pTau (Ser199) and GSK3β activity, along with PP2A activity assays, are performed on tissue lysates. [2]
Primary neuronal cultures provide a valuable system for investigating TDZD-8 effects on Aβ-induced toxicity. The following protocol describes the use of TDZD-8 in primary cortical neurons:
Neuronal Culture Preparation: Primary neurons are derived from cerebral cortex of embryonic day 14 Tg2576 mice overexpressing human APP containing the Swedish mutation (K670NM671L). Neurons are seeded at density 6×10⁵ viable cells/35-mm poly-D-lysine coated culture dishes and maintained in neurobasal medium with 2% B27 nutrient, 2 mM L-glutamine, penicillin (100 units/ml) and streptomycin (100 μg/ml) at 37°C with 5% CO₂. Cultures are used after 14 days in vitro (DIV). To maintain elevated Aβ levels, media in Tg2576 cultures (conditioned media, CM) is not changed during 14 days, then collected to treat wild-type neurons. [5]
TDZD-8 Treatment: Wild-type neuron cultures are treated with TDZD-8 at 1 μM 30 min before exposure to Aβ-containing Tg2576 CM. GSK-3 activity is measured by phosphorylation of Ser9 of GSK-3β and Ser21 of GSK-3α using Western blotting. Alternatively, cells can be transfected with constitutively active GSK-3β (S9A) to validate mechanism specificity. [5]
Aβ Oligomer Preparation: Conditioned media from Tg2576 neurons is centrifuged at 3000×g at 4°C in Amicon Ultra-15ML 3K to concentrate proteins approximately 5-fold. For some experiments, 750 μl of concentrated CM is separated by size exclusion chromatography on Superdex 75 10/300 GL column in 50 mM ammonium acetate pH 8.5 to characterize Aβ species. Immunodepletion with 3D6 antibody confirms Aβ-specific effects. [5]
Morphological Analysis and Viability Assays: Neuronal morphology is assessed in 14 DIV neurons transfected with fluorescent markers. Spine density, neurite trajectory, and dystrophic characteristics are quantified using fluorescence microscopy. Cell viability is measured via MTT assay, TUNEL staining for apoptosis, and Annexin V/7AAD staining by flow cytometry. [6] [5]
Murine models provide systems for evaluating TDZD-8 efficacy in mammalian brains. The following protocol applies to kainic acid-induced neurodegeneration and other CNS injury models:
Animal Pretreatment: Mice (8-12 weeks old, 25-30 g) are pretreated with TDZD-8 (5 mg/kg, i.p.) or vehicle 1 h prior to injury induction. For kainic acid models, mice receive KA (10 mg/kg, i.p.) to induce seizures and subsequent neurodegeneration. For NSAID nephrotoxicity studies, mice receive DCLF (200 mg/kg) via oral gavage. [6] [7]
Behavioral Monitoring: Following KA administration, seizure activity is monitored using a standardized scoring system: 1 = immobility, 2 = forelimb and/or tail extension, 3 = repetitive movements, jumping, 4 = intermittent tonic-clonic seizures, 5 = continuous tonic-clonic seizures for >30 min, 6 = death. Seizures are mainly observed as low-grade (stages 1-4) seldom advancing to stages 5-6. [7]
Tissue Collection and Analysis: At experimental endpoint (typically 6h to 7 days post-injury), animals are perfused transcardially with ice-cold phosphate buffer followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in 30% sucrose. Coronal sections (30-40 μm) are prepared using a cryostat. Hippocampal neurodegeneration is assessed using Fluoro-Jade B staining, Nissl staining, or immunohistochemistry for activated caspase-3. [6] [7]
Biochemical Analysis: Brain regions are microdissected and homogenized in RIPA buffer with protease and phosphatase inhibitors. Lysates are analyzed by Western blot for p-GSK3β (Ser9), total GSK3β, p-tau, synaptic markers (PSD-95, synaptophysin), and apoptotic markers. Mitochondrial fractions are isolated for cytochrome c release assessment and MPT evaluation. [6] [5]
Table 1: TDZD-8 Efficacy Across Experimental Models of Neurodegeneration
| Experimental Model | TDZD-8 Concentration/Dose | Key Findings | Reference |
|---|---|---|---|
| Zebrafish AD model | 1 μM in water | Reduced mortality from 25% to 8.3%; rescued cognitive deficits; decreased pTau (Ser199) | [2] |
| Primary cortical neurons | 1 μM | Prevented Aβ-induced spine loss; reduced GSK3β activity | [5] |
| Murine kainic acid model | 5 mg/kg, i.p. | Attenuated hippocampal neurodegeneration; reduced caspase-3 activation | [7] |
| NSAID nephrotoxicity model | 5 mg/kg, i.p. | Improved renal function (sCr: 1.36→0.67 mg/dl); reduced tubular necrosis | [6] |
| C. elegans amyloidopathy | 10 μM (analogs) | Reduced paralysis by 75-90%; extended healthspan 29-62% | [4] |
| Parkinson's dyskinesia model | 30 mg/kg, i.p. | Reduced L-dopa-induced dyskinesia | [1] |
Table 2: TDZD-8 Technical Specifications and Physicochemical Properties
| Parameter | Specification | Notes |
|---|---|---|
| Chemical Name | 2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [1] |
| CAS Number | 327036-89-5 | [1] |
| GSK-3β Inhibition IC₅₀ | 2 μM | Selective non-ATP competitive inhibitor [1] |
| Solubility in DMSO | 22.23 mg/mL (100 mM) | [1] |
| Solubility in Ethanol | 22.23 mg/mL (100 mM) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | -20°C | Protect from light and moisture [1] |
The following diagram illustrates a standardized workflow for evaluating TDZD-8 efficacy in Alzheimer's disease research models:
Figure 2: Standardized Workflow for Evaluating TDZD-8 in Alzheimer's Disease Research. This four-phase approach ensures comprehensive assessment of TDZD-8 efficacy across behavioral, histological, biochemical, and molecular endpoints.
TDZD-8 has demonstrated utility across multiple research applications in neuroscience and drug discovery:
Alzheimer's Disease Mechanism Studies: TDZD-8 is valuable for investigating the GSK-3β hypothesis of AD, which proposes that GSK-3β overactivity accounts for cognitive impairment, tau hyperphosphorylation, increased Aβ production, neuronal death, and neuroinflammation. Research demonstrates that TDZD-8 reduces tau phosphorylation at multiple AD-relevant epitopes and decreases amyloid-β oligomer load in transgenic models. [5]
Neuroprotection Screening: The compound serves as a positive control in neuroprotection assays across various models including excitotoxicity, oxidative stress, and mitochondrial dysfunction. TDZD-8 preserves neuronal viability by inhibiting mitochondrial permeability transition and subsequent cytochrome c release. [6] [7]
Cognitive Function Research: TDZD-8 rescues cognitive deficits in multiple AD models, making it useful for studying memory mechanisms and evaluating cognitive enhancers. In zebrafish models, TDZD-8 treatment restored learning and memory function despite continued OKA exposure. [2] [3]
Drug Combination Studies: TDZD-8 can be used to investigate synergistic effects with other therapeutic agents. Research shows enhanced neuroprotection when GSK-3β inhibition is combined with other pathway modulators, though interestingly TDZD-8 does not exhibit anticonvulsant effects in kainic acid models when administered alone. [7]
Selection of appropriate experimental protocols depends on research objectives and available resources:
For High-Throughput Screening: The zebrafish OKA-induced AD model offers time and cost efficiency while recapitulating most AD pathology. This model enables rapid assessment of cognitive effects and mortality endpoints with n=12 fish per group providing sufficient statistical power. [2] [3]
For Mechanistic Studies: Primary neuronal cultures exposed to Aβ-containing conditioned media allow detailed signaling pathway analysis and morphological assessment. This system enables precise control of experimental conditions and direct examination of synaptic effects. [5]
For Therapeutic Efficacy Evaluation: Murine models provide translatable data for mammalian systems, particularly for pharmacokinetic and behavioral studies. These models require larger sample sizes (typically n=6-8 per group) and more extensive resources but yield data more predictive of human responses. [6] [7]
For Aging and Protein Aggregation Studies: C. elegans models expressing human Aβ₁₋₄₂ enable investigation of lifespan and healthspan extensions, with TDZD-8 analogs showing 15-30% lifespan extension in wild-type nematodes. [4]
TDZD-8 represents a valuable research tool for investigating GSK-3β inhibition as a therapeutic strategy for Alzheimer's disease and related neurodegenerative conditions. Its well-characterized mechanism, selectivity profile, and efficacy across multiple model systems make it particularly useful for studying amyloid-β pathology, tau hyperphosphorylation, and cognitive decline. The protocols detailed in this document provide standardized methodologies for evaluating TDZD-8 effects in various experimental systems, facilitating comparison across studies and replication of key findings.
Recent research with TDZD analogs PNR886 and PNR962 demonstrates potentially improved efficacy, with these compounds showing >60-fold greater potency in opposing protein aggregation in human cell-culture models of AD-like tauopathy and amyloidopathy. These advances suggest continued development of GSK-3β inhibitors may yield even more effective research tools and potential therapeutics for protein aggregation diseases. [4]
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A major challenge in its long-term management is the development of levodopa-induced dyskinesia (LID), which manifests as abnormal, involuntary movements. The pathogenesis of LID is complex, involving pre- and post-synaptic neuronal alterations alongside persistent neuroinflammation [1] [2]. While current treatments aim to manage PD symptoms, there is a pressing need for therapies that can modify disease progression and prevent or treat dyskinesia [1] [2].
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a promising therapeutic target. It is constitutively active in the brain and its overactivation is implicated in apoptotic pathways, neuroinflammation, and oxidative stress [3]. TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective non-ATP competitive inhibitor of GSK-3β. Research has demonstrated that TDZD-8 confers significant neuroprotection in models of neonatal hypoxic-ischemic brain injury and transient cerebral ischemia by inactivating GSK-3β, reducing apoptosis, and mitigating inflammatory responses [3] [4]. This application note proposes a methodology for evaluating the efficacy of TDZD-8 in established preclinical models of Parkinson's dyskinesia, based on its established mechanisms of action.
The neuroprotective effect of TDZD-8 is primarily mediated through the inhibition of GSK-3β, which influences several key pathways implicated in PD and LID. The diagram below illustrates the proposed integrated signaling pathway and the points of intervention by TDZD-8.
Diagram 1: Proposed Integrated Signaling Pathway of TDZD-8 Action. This diagram synthesizes mechanisms shown to be affected by TDZD-8 in cerebral injury models [3] [4] and theorizes their interaction with pathways known to be active in Parkinson's disease and LID [1] [5]. TDZD-8 directly inhibits GSK-3β, promoting its inactivation. This inhibition is hypothesized to counteract key drivers of neuronal damage and dyskinesia.
The selection of an appropriate animal model is critical for studying PD and LID. The following table summarizes established models that can be utilized to investigate the effects of TDZD-8.
Table 1: Animal Models for Parkinson's Dyskinesia Research
| Model Type | Induction Method | Key Features & PD Hallmarks | Relevance to TDZD-8 Testing |
|---|
| Neurotoxic (6-OHDA) [5] | Unilateral intracranial injection of 6-OHDA (e.g., into medial forebrain bundle or striatum). | - Rapid & severe dopaminergic degeneration
This section outlines a detailed protocol for evaluating TDZD-8 in a 6-OHDA-lesioned rat model, which is a gold standard for LID research.
The following table summarizes the key outcome measures to be assessed.
Table 2: Key Experimental Outcome Measures and Methods
| Assessment Category | Test/Method | Measurement Parameters | Frequency |
|---|---|---|---|
| Motor Function | Apomorphine-Induced Rotation | Full-body contralateral rotations counted over 30-60 min. | Pre-L-DOPA, weekly during L-DOPA |
| Cylinder Test | Forelimb use asymmetry during exploratory rearing. | Pre-L-DOPA, weekly during L-DOPA | |
| Dyskinesia Severity | Abnormal Involuntary Movements Scale (AIMS) | Scored 0-4 for axial, limb, orolingual, and locomotor dyskinesia. | Daily/Every other day during L-DOPA |
| Molecular & Histological Analysis | Western Blot | Levels of p-GSK-3β (Ser9), p-Akt, cleaved caspase-3, FosB, p-ERK in striatum. | Terminal (24h after last dose) |
| Immunohistochemistry | Tyrosine hydroxylase (TH) neurons in SNpc; GFAP (astrocytosis); Iba1 (microgliosis). | Terminal | |
| ELISA / Luminex | Pro-inflammatory cytokines (TNF-α, IL-1β) in striatal tissue lysates. | Terminal |
Based on previous studies with TDZD-8 in other brain injury models [3] [4], the expected outcomes are:
TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a small heterocyclic compound originally identified as a non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β). Unlike ATP-competitive inhibitors, TDZD-8 binds outside the kinase's active site, potentially offering greater selectivity and reduced off-target effects. [1] [2] While initially developed for neurological disorders, TDZD-8 has demonstrated remarkable anticancer properties across diverse malignancies, including glioblastoma, leukemia, and bladder cancer. Its potent pro-apoptotic activity, particularly against cancer stem cell populations, has positioned it as a promising therapeutic candidate for oncology research and drug development.
The compound induces apoptosis through multiple interconnected pathways. TDZD-8 triggers rapid activation of extracellular signal-regulated kinase (ERK), leading to increased expression of early growth response-1 (EGR-1) and the cell cycle regulator p21. [1] This is followed by sustained ERK activation, phosphorylation of ribosomal S6 kinase (p90RSK), and subsequent inhibition of GSK-3β through phosphorylation at Ser9. [1] Additionally, TDZD-8 treatment results in caspase-3 activation, phosphatidylserine externalization, and loss of membrane integrity, hallmarks of apoptotic cell death. [1] [3] In leukemia cells, TDZD-8 rapidly depletes intracellular free thiols and inhibits both PKC and FLT3 signaling pathways, contributing to its selective cytotoxicity toward malignant cells while sparing normal hematopoietic stem and progenitor cells. [3]
Table 1: In vitro efficacy of TDZD-8 across various cancer cell models
| Cancer Type | Cell Line/Model | TDZD-8 Concentration | Exposure Time | Key Effects | Reference |
|---|---|---|---|---|---|
| Glioblastoma | GL261 murine cells | 20 µM | 24-48 hours | ↓ Proliferation (BrdU), ↓ viability (MTT), ↑ caspase-3 | [1] |
| Glioblastoma | A172 human cells | 20 µM | 24-48 hours | ↓ Proliferation, ↓ viability | [1] |
| Glioblastoma | U373 human cells | 20 µM | 24-48 hours | ↓ Proliferation, ↓ viability | [1] |
| Acute Myelogenous Leukemia | MV-411 cells | 2.0-20 µM | 30 min - 2 hours | Rapid cell death, LD~50~ = 2.0-4.0 µM | [3] [4] |
| Bladder Cancer | T24, HT1376, RT4 | 20 µM | 72 hours | ↓ Proliferation, induced autophagy | [5] |
| Various Leukemias | Primary AML, bcCML, ALL, CLL | 20 µM | 2-24 hours | Selective cell death, minimal toxicity to normal cells | [3] |
Table 2: In vivo efficacy of TDZD-8 in animal cancer models
| Cancer Model | TDZD-8 Dosage | Administration Route | Treatment Schedule | Therapeutic Outcomes | Reference |
|---|---|---|---|---|---|
| Intracranial GL261 glioblastoma | 5 mg/kg | Intraperitoneal | Daily from day 1 or 6 post-implantation | 84% reduction in tumor volume, survival: 40 vs 30 days (control) | [1] |
| Neonatal hypoxic-ischemic brain injury | 5 mg/kg | Intraperitoneal | 20 minutes prior to ischemia | Reduced infarct volume, improved neurobehavioral outcomes | [6] |
The efficacy data reveal several important patterns in TDZD-8's anticancer activity. Leukemia cells demonstrate exceptional sensitivity to TDZD-8, with cell death occurring within 30 minutes to 2 hours at low micromolar concentrations. [3] [4] This rapid kinetics is particularly notable compared to solid tumor cells, which typically require longer exposure times (24-72 hours). The compound also demonstrates significant efficacy against cancer stem cells, including glioblastoma stem cells and leukemia stem cells, which are often resistant to conventional chemotherapy. [1] [3] In vivo studies further confirm TDZD-8's therapeutic potential, showing substantial tumor growth inhibition and improved survival in glioblastoma-bearing mice, with treatment efficacy observed even when administration begins after tumor establishment. [1]
The differential sensitivity between malignant and normal cells represents one of TDZD-8's most therapeutically valuable characteristics. In studies using primary human specimens, TDZD-8 effectively killed various forms of leukemia cells while exhibiting minimal toxicity toward normal hematopoietic stem and progenitor cells. [3] This selective cytotoxicity suggests TDZD-8 targets pathways preferentially important for malignant cell survival, although the complete mechanistic basis for this selectivity requires further elucidation.
The apoptotic effects of TDZD-8 involve a complex interplay of multiple signaling pathways that vary depending on cancer type and cellular context. The following diagram illustrates the key molecular pathways involved in TDZD-8-induced apoptosis:
Figure 1: Key signaling pathways in TDZD-8-induced apoptosis. TDZD-8 modulates multiple interconnected pathways leading to caspase-3 activation and apoptotic cell death. The early activation of ERK signaling induces EGR-1 and p21 expression, while sustained ERK activation leads to p90RSK phosphorylation and subsequent GSK-3β inhibition through Ser9 phosphorylation. Parallel pathways include rapid loss of membrane integrity, depletion of free thiols, and inhibition of PKC and FLT3 signaling. In some cellular contexts, TDZD-8 also induces protective autophagy through TFEB nuclear translocation.
The ERK-p90RSK-GSK-3β axis represents a central mechanism in TDZD-8-induced apoptosis, particularly in glioblastoma cells. [1] Early ERK activation following TDZD-8 treatment leads to increased expression of EGR-1, a transcription factor involved in cell growth and differentiation, and p21, a cyclin-dependent kinase inhibitor that regulates cell cycle progression. [1] The sustained ERK activation results in phosphorylation and activation of p90RSK, which subsequently phosphorylates GSK-3β at Ser9, inhibiting its kinase activity. [1] This GSK-3β inhibition contributes to apoptosis through mechanisms that may include modulation of β-catenin signaling and mitochondrial permeability.
In leukemia cells, TDZD-8 induces exceptionally rapid commitment to cell death through mechanisms involving rapid loss of membrane integrity, depletion of intracellular free thiols, and inhibition of both PKC and FLT3 signaling pathways. [3] This multifaceted mechanism explains the rapid kinetics of cell death observed in hematopoietic malignancies compared to solid tumors. The depletion of free thiols suggests TDZD-8 may induce oxidative stress, potentially through its thiadiazolidinone ring structure, which has been shown to possess oxidizing properties. [4]
More recently, research has revealed that TDZD-8 also induces protective autophagy in some cancer types, including bladder cancer cells. [5] This autophagy serves as a resistance mechanism that can be targeted to enhance TDZD-8's efficacy. Inhibition of autophagy using chloroquine significantly potentiates TDZD-8-induced apoptosis and growth inhibition, suggesting combination therapies may overcome resistance in certain contexts. [5]
Materials: TDZD-8 (prepare 20 mM stock solution in DMSO, store at -20°C), cancer cell lines of interest, appropriate cell culture media, 96-well plates, BrdU kit, MTT solution, DMSO, microplate reader.
Procedure:
Materials: Annexin V binding buffer, FITC- or PE-conjugated Annexin V, 7-AAD or propidium iodide, caspase-3 assay reagents, flow cytometer.
Annexin V/7-AAD Staining Protocol: [3]
Active Caspase-3 Detection: [1]
Materials: GL261 glioma cells, stereotactic apparatus, TDZD-8 (formulated in vehicle: 5% DMSO, 5% Tween-80 in 0.9% saline), [6] MRI imaging system, immunohistochemistry reagents.
Procedure: [1]
The following diagram illustrates the complete experimental workflow for evaluating TDZD-8 efficacy in glioblastoma models:
Figure 2: Comprehensive experimental workflow for evaluating TDZD-8 efficacy. The research approach encompasses in vitro studies to establish baseline efficacy and mechanisms, followed by in vivo validation in disease-relevant models, and culminating in translational applications including combination strategies and analog development.
Research in bladder cancer models has revealed that TDZD-8 treatment induces protective autophagy as a resistance mechanism. [5] This presents an opportunity for combination therapy to enhance efficacy:
Combination Protocol: [5]
The TDZD scaffold offers opportunities for medicinal chemistry optimization. Structure-activity relationship studies have identified key modifications that enhance potency and drug-like properties:
Table 3: Structure-activity relationship of TDZD analogs
| Analog | R~2~ Substituent | R~4~ Substituent | LD~50~ (µM) | Key Properties |
|---|---|---|---|---|
| TDZD-8 (3a) | CH~3~ | 4-H | 4.01 | Reference compound |
| 3e | CH~2~CH~2~Cl | 4-H | 2.03 | Enhanced potency |
| 3f | CH~2~CH~2~Br | 4-H | 3.50 | Enhanced potency |
| 10e | CH~2~CH~2~Cl | 4-CH~2~NH~2~•HCl | 3.01 | Improved water solubility |
| 10f | CH~2~CH~2~Br | 4-CH~2~NH~2~•HCl | 4.51 | Improved water solubility |
| 15 | CH~2~CH~2~Cl | 4-COONa | >20 | Reduced potency |
Key SAR Insights: [4]
TDZD-8 represents a promising chemical scaffold with multifaceted pro-apoptotic activity against diverse cancer types. Its unique ability to target cancer stem cells, rapid lethality in hematopoietic malignancies, and distinct mechanism as a non-ATP competitive GSK-3β inhibitor make it particularly valuable for oncology research. The detailed protocols provided herein enable researchers to comprehensively evaluate TDZD-8's anticancer activity and mechanisms in both in vitro and in vivo settings.
For drug development applications, TDZD-8's selective cytotoxicity toward malignant over normal hematopoietic cells presents an attractive therapeutic window worth further exploration. [3] The recently identified induction of protective autophagy suggests rational combination strategies with autophagy inhibitors to enhance efficacy in solid tumors. [5] Additionally, the SAR data on TDZD analogs provides a roadmap for medicinal chemistry optimization to improve potency, pharmacokinetics, and water solubility while maintaining the favorable selective toxicity profile.
As research progresses, key areas for further investigation include comprehensive toxicology profiling, pharmacokinetic optimization of lead analogs, and exploration of biomarkers predicting response to TDZD-8-based therapies. The compound's unique mechanisms continue to make it a valuable tool for understanding cancer cell death pathways and developing novel therapeutic strategies.
Glycogen synthase kinase-3β (GSK3β) is a constitutively active serine/threonine kinase involved in numerous cellular signaling pathways. Its activity is regulated by inhibitory phosphorylation at its N-terminal serine residue (Ser9 for GSK3β) [1] [2]. Phosphorylation at this site turns the N-terminal tail into a pseudosubstrate that blocks the primed-substrate binding pocket, thereby inhibiting the kinase's activity [1].
TDZD-8 (2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione) is a specific, non-ATP competitive inhibitor of GSK3β. In the context of neonatal hypoxic-ischemic brain injury, pretreatment with TDZD-8 was shown to significantly increase the levels of phosphorylated GSK3β (at Ser9) and phosphorylated Akt, while reducing levels of cleaved caspase-3. This indicates that its neuroprotective effect is mediated, in part, through promoting the inhibitory phosphorylation of GSK3β and suppressing apoptosis [2].
The following diagram illustrates the proposed signaling pathway through which TDZD-8 exerts its effects, based on experimental findings.
This protocol synthesizes standard Western blot practices with specific details from TDZD-8 studies.
Including the correct controls is fundamental for interpreting your results accurately, especially for phosphorylation studies.
Table 1: Recommended Experimental Controls
| Control Type | Purpose | Example for TDZD-8 Experiment |
|---|---|---|
| Positive Control | Verifies protocol and antibody functionality [4]. | Lysate from cells treated with a known GSK3β inhibitor (e.g., LiCl) or insulin. |
| Negative Control | Checks for non-specific antibody binding [4]. | Lysate from untreated cells. For knockout validation, use GSK3β-knockout cell lysate. |
| Loading Control | Ensures equal protein loading and transfer across all lanes [6] [4]. | Antibody against a constitutively expressed housekeeping protein (see Table 2). |
| No Primary Control | Identifies background from secondary antibody [4]. | Membrane incubated with secondary antibody only. |
Choose a loading control whose expression is stable under your experimental conditions and that has a distinct molecular weight from your target protein (~46 kDa for GSK3β).
Table 2: Common Loading Controls for Western Blotting
| Protein | Molecular Weight | Notes and Considerations |
|---|---|---|
| GAPDH | ~36 kDa | Expression can vary under certain conditions like hypoxia and diabetes [4]. |
| β-Actin | ~42 kDa | Not suitable for skeletal muscle samples; expression can vary with cell growth conditions [4]. |
| β-Tubulin | ~55 kDa | Expression may be affected by antimicrobial and antimitotic drugs [4]. |
| Vinculin | ~125 kDa | A good high molecular weight option. |
| COX IV | ~16 kDa | Mitochondrial protein; ensure no other proteins run at the same size [4]. |
Even with a solid protocol, issues can arise. Here are common problems and solutions specific to phosphoprotein detection:
The entire process, from sample preparation to data analysis, is summarized in the workflow below.
This protocol provides a framework for reliably detecting TDZD-8-induced phosphorylation of GSK3β at Ser9. Key success factors are careful handling of phosphoproteins, rigorous use of controls, and antibody titration. This approach can be a powerful tool for validating GSK3β inhibition in your experimental models.
Q1: What is the solubility of TDZD-8, and how should I prepare my stock solution?
TDZD-8 is highly soluble in DMSO but not in water. Adhering to proper stock solution preparation is crucial for experimental accuracy and reproducibility.
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | >10 mg/mL [1] / 44.5 mg/mL (200.21 mM) [2] | 20 - 44 mg/mL |
| Ethanol | 44.5 mg/mL [2] | 44 mg/mL |
| Water | Insoluble [1] [2] | Not recommended |
Key Protocols for Stock Solution Preparation:
Q2: What is a safe concentration of DMSO to use in my cell culture experiments with TDZD-8?
DMSO is cytotoxic at high concentrations, and the safe threshold can vary by cell line and exposure time [3] [4]. A general guideline is to keep the final DMSO concentration at or below 0.3% (v/v).
Supporting Evidence from Research: A 2024 study systematically evaluating solvent cytotoxicity found that DMSO at 0.3125% showed minimal cytotoxicity across most tested cancer cell lines (including HepG2, Huh7, HT29, SW480, and MDA-MB-231) over 24, 48, and 72 hours [3]. However, it highlighted that the MCF-7 cell line was an exception, showing higher sensitivity [3]. Another study confirmed that even low concentrations of DMSO can have significant cytotoxic effects, which can be mistaken for drug effects if not properly controlled [4].
Protocol for Diluting Stock Solution to Working Concentration: Always dilute your highly concentrated TDZD-8 stock solution in culture medium to achieve the final desired drug concentration while keeping DMSO levels low. For example, to test a 20 µM concentration of TDZD-8 from a 44.5 mg/mL (200 mM) stock in DMSO, you would need a dilution factor of 10,000, resulting in a final DMSO concentration of only 0.01%, which is well within the safe limit [2].
Q3: I am observing unexpected cell death in my experiments. Could this be related to TDZD-8 or DMSO?
Unexpected cytotoxicity can stem from the solvent, the compound, or experimental handling. The flowchart below outlines a systematic troubleshooting approach.
Troubleshooting Experimental Steps Based on the Flowchart:
The table below summarizes the recommended storage conditions for TDZD-8 to ensure its stability over time [1] [2] [3].
| Form | Recommended Storage Temperature | Shelf Life |
|---|---|---|
| Powder (Solid) | -20°C | 3 years [1] |
| Powder (Solid) | 4°C | 2 years [1] |
| Solution in DMSO | -80°C | 6 months [1] |
| Solution in DMSO | -20°C | 1 month [1] |
Key Handling Notes:
For in vitro experiments, TDZD-8 is readily soluble in DMSO and ethanol, but insoluble in water [4] [5] [6].
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 44.5 mg/mL (200.21 mM) [4] [6] |
| Ethanol | ≥ 44.5 mg/mL (200.21 mM) [4] [6] |
| Water | Insoluble [4] [6] |
Tips for Preparing Stock Solutions:
TDZD-8 is a potent and selective non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC₅₀ value of 2 μM [4] [2] [3]. Its mechanism and downstream effects can be visualized as follows:
This non-ATP competitive mechanism allows TDZD-8 to inhibit GSK-3β without competing with ATP, which can be advantageous for its selectivity [4].
While the safety data sheet (SDS) from AbMole indicates that TDZD-8 is "Not a hazardous substance or mixture," standard safe laboratory practices should always be followed [1].
Q1: What should I do if my TDZD-8 solution in DMSO has evaporated or precipitated?
Q2: Can I store my working aliquots at 4°C for daily use?
Q3: The solubility in my buffer is poor, what can I do?
Q1: What is the primary mechanism of action of TDZD-8? TDZD-8 is best characterized as a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 2 μM [1]. It does not significantly inhibit other kinases like Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations over 100 μM [1]. Recent structural modeling suggests it binds to the inactive "DFG-out" conformation of GSK-3β, stabilizing an allosteric hydrophobic pocket [2].
However, its effects, especially the rapid induction of cell death in leukemia, involve other mechanisms. These include a rapid disruption of cell membrane integrity and depletion of intracellular free thiols, which can lead to oxidative stress [3] [4]. In some cancer cells, it also inhibits other signaling pathways, such as PKC and FLT3 [4].
Q2: Is TDZD-8's toxicity specific to certain cell types? Yes, its toxicity is highly context-dependent. It shows remarkable selectivity against hematologic malignancies (like AML, CML, ALL) and their corresponding leukemia stem cells (LSCs), often with minimal toxicity to normal hematopoietic stem and progenitor cells [4]. It also demonstrates efficacy against solid tumor cells, including glioblastoma and colorectal cancer stem-like cells [5] [6]. In contrast, in models of neurodegenerative diseases and organ injury, TDZD-8 exhibits protective effects by inhibiting GSK-3β-mediated pro-apoptotic pathways [7] [8] [9].
Q3: Why might I observe rapid cell death in my leukemia cell lines? The extremely fast cell death kinetics (commitment to death within 30-120 minutes) observed in some leukemia cells upon TDZD-8 treatment is a documented and intrinsic property of the compound and its analogs in these specific cell types [3] [4]. This effect is linked to its ability to rapidly disrupt membrane integrity and deplete thiols, rather than a classic, slower apoptotic pathway [4].
The table below summarizes key toxicity and efficacy data from various studies to assist with your experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity of TDZD-8 and Analogs in Leukemia Cells
| Compound / Cell Type | LD50 / Key Metric | Experimental Context & Notes |
|---|---|---|
| TDZD-8 (3a) [3] | LD50 = 4.0 μM | Primary anti-leukemic activity in MV4-11 cells. |
| Analog 3e [3] | LD50 = 2.0 μM | N-2-(2-chloroethyl) analog; eradicates MV4-11 cell viability within 30 min at 10 μM. |
| Analog 3f [3] | LD50 = 3.5 μM | N-2-(2-bromoethyl) analog; eradicates MV4-11 cell viability within 2 hours at 10 μM. |
| Water-soluble Analog 10e [3] | LD50 = 3.0 μM | HCl salt of 3e with a 4-aminomethyl group on the phenyl ring; comparable potency. |
| TDZD-8 (Various Leukemias) [4] | ~20 μM | Effective concentration for eradicating primary human AML, bcCML, ALL, and CLL cells, including stem cell populations. |
Table 2: Efficacy in Solid Tumor and Disease Models
| Disease Model | Key Finding | Dosing & Experimental Notes |
|---|---|---|
| Glioblastoma (in vivo) [5] [10] | ~84% reduction in tumor volume; significant survival advantage (40 vs. 30 days). | 5 mg/kg in mice; treatment started 1 day post-implantation. |
| Kainic Acid-Induced Neurodegeneration [7] [9] | Attenuated neurodegeneration; no effect on seizures. | 5-10 mg/kg in mice; pretreatment before kainic acid administration. |
| NSAID-Induced Kidney Injury [8] | Improved acute kidney dysfunction and ameliorated tubular necrosis/apoptosis. | Study in mice; specific dose not listed in provided excerpt. |
Protocol 1: Assessing Cytotoxicity and Cell Death in Hematologic Malignancies
This protocol is adapted from studies on primary human leukemia cells and cell lines [3] [4].
Protocol 2: Evaluating Anti-proliferative and Pro-apoptotic Effects in Solid Tumor Cells
This protocol is based on work in glioblastoma and other cancer cell lines [5] [10] [6].
The following diagrams summarize the key signaling pathways modulated by TDZD-8 in different biological contexts, based on the search results.
The table below summarizes key technical data for TDZD-8 application in neuronal and other relevant cell models.
| Cell Type / Model | Purpose / Assay | Recommended Concentration | Key Findings / Effect | Citation |
|---|---|---|---|---|
| SH-SY5Y Neuroblastoma | Reduce tau phosphorylation (GSK-3β inhibition) | 1 - 10 µM (24-hour treatment) | Dose-dependent reduction of tau phosphorylation at Ser396; ~65% reduction at 10 µM | [1] |
| Primary Rat Midbrain Dopamine Neurons | Neuroprotection against 6-OHDA toxicity | 1 - 3 µM (1-hour pre-treatment) | Increased neuron viability from 38% to 76% at 3 µM; LDH release decreased by ~58% | [1] |
| HEK293-tau Cells | Inhibit Alzheimer-like tau aggregation | ~10 µM (effective dose) | Significant reduction in protein aggregates; >60-fold more potent than early analogs | [2] [3] |
| C. elegans (Aβ1-42 model) | Reduce paralysis (healthspan assay) | 10 µM | Reduced age-progressive paralysis by 90% (PNR886 analog) | [2] [3] |
| GL261 Glioblastoma | Anti-proliferation / pro-apoptosis | 20 µM (24-48 hour treatment) | Significant decrease in cell proliferation and viability | [4] |
| Primary Leukemia Cells | Induce selective cell death | 20 µM (18-24 hour treatment) | Effective cell death in malignant cells; spared normal hematopoietic cells | [5] [6] |
This protocol is used to assess GSK-3β inhibitory activity in a neuronal context.
This protocol evaluates the protective effects of TDZD-8 against neurotoxins.
The following diagram illustrates the primary molecular mechanism of TDZD-8, which inhibits GSK-3β by stabilizing its inactive form.
Diagram: TDZD-8 binds the hydrophobic allosteric pocket of GSK-3β in its inactive "DFG-out" conformation, preventing its activation. This inhibits the pathologic hyperphosphorylation of tau protein, thereby promoting microtubule stability and neuronal protection [7] [2] [1].
While direct quantitative measurements of TDZD-8 concentration in the brain are not provided in the search results, several studies using animal models offer strong indirect proof of its BBB penetration and central activity:
| Disease Model | Observed Effect (After Systemic Administration) | Implication for BBB Penetration |
|---|---|---|
| Neonatal Hypoxic-Ischemic Brain Injury [1] [2] | Significantly reduced brain damage & improved neurobehavioral outcomes; reduced cleaved caspase-3 & reactive astrogliosis. | Compound must reach brain tissue to produce these neuroprotective effects. |
| Glioblastoma [3] | Delayed tumor growth, increased animal survival; reduced tumor cell proliferation (PCNA) & increased apoptosis (caspase-3). | Direct anti-tumor effects indicate successful delivery to intracranial tumor site. |
| Stress-induced Neuroinflammation [4] | Attenuated stress-induced increases in hippocampal cytokines (e.g., TNFα, IL-6). | Anti-inflammatory effects within the brain confirm central activity. |
TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [3]. Its ability to cross the BBB is functionally linked to its therapeutic mechanism.
The diagram below illustrates the proposed mechanism by which TDZD-8 penetrates the BBB and exerts its neuroprotective effects.
For researchers wishing to confirm BBB penetration and efficacy in their own models, here is a summarized protocol from the literature. This can serve as a starting point for experimental design.
| Protocol Aspect | Details from Literature |
|---|---|
| Animal Model | Postnatal day 7 (P7) mouse pups (for neonatal HI injury) [1]; Adult mice (for glioblastoma models) [3]. |
| Dosage | 5 mg/kg [1]. |
| Administration | Intraperitoneal (i.p.) injection [1]. |
| Vehicle | 5% DMSO, 5% Tween-80, in 0.9% saline [1]. |
| Timing (Relative to Injury) | Administered 20 minutes prior to the induction of hypoxia-ischemia [1]. In glioblastoma studies, treatment started 1 or 6 days after tumor implantation [3]. |
| Key Readouts | Histology: Infarct volume (TTC, Nissl), cell death (TUNEL, caspase-3 IHC), proliferation (PCNA). Molecular: Western blot for p-GSK-3β (Ser9), p-Akt, cleaved caspase-3. Functional: Neurobehavioral tests (geotaxis reflex, cliff avoidance) [1]. |
Q1: Has TDZD-8's BBB permeability been directly measured? The available research does not provide direct pharmacokinetic data (e.g., brain/plasma ratio). The evidence for BBB crossing is functional, demonstrated by its clear biological effects in the brain after systemic administration [1] [3].
Q2: What is the primary mechanism behind its neuroprotection? The primary mechanism is the allosteric inhibition of GSK-3β, leading to reduced apoptosis and neuroinflammation [1] [5]. In some contexts, its effects may also involve the sustained activation of the ERK pathway [3].
Q3: Are there specific controls for these experiments? Yes, studies consistently use vehicle-control groups injected with the same solution (5% DMSO, 5% Tween-80 in saline) without the active compound [1].
While a comprehensive kinase selectivity profile for TDZD-8 is not available in the literature, several studies have identified specific off-target effects. The table below summarizes the key kinases reported to be inhibited by TDZD-8.
Table 1: Reported Kinase Inhibitory Effects of TDZD-8
| Kinase | Effect of TDZD-8 | Experimental Context / Assay | Citation |
|---|---|---|---|
| PKC (Protein Kinase C) | Inhibition of signaling pathway | Primary human leukemia cells; immunoblot analysis [1] | |
| FLT3 | Inhibition of phosphorylation (Tyr591) | Primary human leukemia cells; flow cytometry & immunoblot [1] | |
| Nek Family Kinases | Potential inhibition (based on kinome screening data analysis) | Computational analysis of published broad kinase screening datasets (e.g., PKIS2) [2] |
The mechanism behind TDZD-8's off-target activity involves its binding to the inactive (DFG-out) conformation of GSK3β [3]. This same conformational state is present in other kinases, and TDZD-8 may bind to the analogous allosteric pocket in those off-target kinases [3].
Diagram 1: Proposed mechanism of TDZD-8 binding. TDZD-8 binds to an allosteric pocket that becomes available when the kinase is in its inactive DFG-out conformation, stabilizing it and leading to inhibition [3].
To definitively characterize the selectivity of your compound, you should perform a broad kinase profiling assay. The following workflow and protocols outline how to approach this.
Diagram 2: A recommended workflow for kinase selectivity profiling, moving from a high-throughput screen to validated results.
This method provides a rapid selectivity profile for multiple compounds against a panel of kinases [4].
This protocol validates and quantifies the potency of inhibition for the hits identified in the primary screen.
This confirms that the kinase inhibition observed in biochemical assays also occurs in a cellular context.
FAQ 1: My biochemical assay shows TDZD-8 inhibits a kinase, but I see no effect in cells. Why?
FAQ 2: How can I be sure that the observed cellular phenotype is due to GSK3β inhibition and not an off-target effect?
| Disease Model | Administration Timing | Dosage | Key Findings | Citation |
|---|---|---|---|---|
| Neonatal Hypoxic-Ischemic Brain Injury | 20 min before ischemia induction | 5 mg/kg (i.p.) | Reduced brain damage, improved neurobehavioral outcomes. | [1] |
| NSAID-Induced Nephrotoxicity | 1 hour before Diclofenac injury | 1 mg/kg & 5 mg/kg (i.p.) | Improved kidney function, reduced necrosis/apoptosis. | [2] |
| Glioblastoma (Pre-treatment) | 1 day after tumor implantation | 5 mg/kg | Delayed tumor onset, reduced volume, improved survival. | [3] |
| Glioblastoma (Post-treatment) | 6 days after tumor implantation | 5 mg/kg | Inhibited established tumor growth. | [3] |
| Kainic Acid-Induced Neurodegeneration | 30 min before kainic acid injection | 5 & 10 mg/kg (i.p.) | Attenuated hippocampal neurodegeneration; no effect on seizures. | [4] |
| Leukemia Cell Death (In Vitro) | Added to culture for 18-24 hours | 20 µM | Rapid and selective death of leukemia stem/progenitor cells. | [5] |
The following diagram illustrates the decision-making workflow for determining TDZD-8 treatment timing, based on the primary goals identified in the research:
To replicate these studies, here are the specific experimental details:
Animal Administration:
In Vitro Application:
What is the most common dosage for TDZD-8? The most consistently used and effective dosage in vivo is 5 mg/kg, administered via intraperitoneal injection. For in vitro studies on cancer cells, 20 µM is a standard concentration [1] [3].
Can TDZD-8 be effective if given after an injury? Yes. While many neuroprotection studies use pretreatment, TDZD-8 has shown significant efficacy in post-treatment models. For example, in glioblastoma, treatment starting 6 days after tumor implantation still potently inhibited growth [3].
Does TDZD-8 have off-target effects? TDZD-8 was developed as a selective, non-ATP competitive inhibitor of GSK-3β, which gives it better selectivity than ATP-competitive inhibitors [6]. However, always include proper controls (e.g., vehicle-treated groups) to confirm that observed effects are due to GSK-3β inhibition.
The table below summarizes key studies where TDZD-8 was used alongside another compound.
| Combination Agent | Disease Model | Observed Effect of Combination | Key Findings & Mechanism |
|---|---|---|---|
| Sodium Valproate (SVP) [1] | Kainic Acid-Induced Excitotoxicity (Mouse) | Enhanced neuroprotection | Sub-effective dose of SVP combined with TDZD-8 showed greater reduction in caspase-3 cleavage and increased Bcl2/pGSK3β expression than TDZD-8 alone [1]. |
| L-dopa [2] | Parkinson's Disease (Rat) | Reduced dyskinesia severity | TDZD-8 reduced severity of L-dopa-induced dyskinesia; effect was overcome by dopamine receptor-1 agonist [2]. |
Here are the methodologies from the studies that successfully used TDZD-8 in a combinatorial context.
This protocol is based on the study that combined TDZD-8 with Sodium Valproate (SVP) in a mouse model of excitotoxicity [1].
This protocol outlines the use of TDZD-8 alone in a neonatal hypoxic-ischemic (HI) brain injury model. It provides a clear example of dosing and formulation that can be adapted for combination studies [3].
Based on the general handling information for TDZD-8, here are solutions to potential problems you might encounter.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low Solubility in Aqueous Buffers | TDZD-8 has limited water solubility [4]. | Prepare a fresh stock solution in DMSO (e.g., 10-100 mM) and then dilute in a physiological vehicle containing solubilizing agents like Tween-80 or PEG-300 for in vivo work [3] [5]. |
| Inconsistent In Vivo Results | Rapid degradation or improper dosing schedule. | Aliquot and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For sustained effect, consider multiple doses based on the pharmacokinetics of your model [2] [5]. |
| Cellular Toxicity in Vitro | DMSO concentration too high or TDZD-8 concentration is cytotoxic. | Ensure the final DMSO concentration in your culture media is ≤0.1%. Perform a dose-response curve to establish the optimal, effective, and non-toxic concentration for your specific cell line. |
| Unclear Mechanism in Combination | Off-target effects or complex pathway interactions. | Include controls for each agent alone. Use Western blotting to monitor key pathway markers like p-GSK3β (Ser9) to confirm target engagement in your specific model [3] [1]. |
The following diagram illustrates the core signaling pathway through which TDZD-8 exerts its neuroprotective effects, based on the cited research. This can help you identify potential nodes for combination therapy.
TDZD-8 is a specific, non-ATP competitive inhibitor of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). The table below summarizes its investigated effects in various preclinical models, highlighting its therapeutic potential and the need for targeted delivery [1] [2] [3].
| Disease Model | Reported Effects of TDZD-8 | Suggested Mechanism of Action |
|---|---|---|
| Neonatal Hypoxic-Ischemic Brain Injury [1] | Reduced brain damage; improved neurobehavioral outcomes. | Increased phosphorylation (inactivation) of GSK-3β; suppression of caspase-3 activation and astrogliosis. |
| Rheumatoid Arthritis (Rat Model) [2] | Inhibited joint swelling and deformities; reduced synovial fibrosis. | Inhibition of the TNF-α/VEGF/α-SMA pathway in the synovium. |
| Pulmonary Inflammation [4] | Attenuated NF-κB activation in lungs; suppressed pro-inflammatory chemokines. | Inhibition of GSK-3β, leading to reduced inflammatory signaling. |
| Anthrax Edema Toxin Effect [3] | Protected cells from toxin-induced cell cycle arrest. | Prevention of GSK-3β-mediated degradation of cyclin D1 and c-Jun. |
| Leukemia (In Vitro) [5] | Induced rapid and selective death of leukemia stem and progenitor cells. | Not fully elucidated, but shown to be selective for malignant cells. |
The Selective Organ Targeting (SORT) methodology is a breakthrough approach that enables controllable delivery of nucleic acids to specific tissues by including a supplemental "SORT molecule" into standard Lipid Nanoparticles (LNPs) [6]. This strategy could be adapted for small molecule drugs like TDZD-8.
The workflow and logic for applying SORT to a drug like TDZD-8 can be summarized as follows:
Key SORT Formulation Guidelines [6]:
To develop a TDZD-8 SORT-LNP, you would need to follow an integrated workflow that encompasses formulation, characterization, and biological validation.
Q1: What are the critical first steps in formulating a TDZD-8 SORT-LNP?
Q2: My LNPs are aggregating or have low stability. What could be wrong?
Q3: How can I confirm that TDZD-8 is successfully inhibiting the GSK-3β pathway in my target tissue?
The following table summarizes the in vitro selectivity of TDZD-8 based on its reported half-maximal inhibitory concentration (IC₅₀) for various kinases [1] [2]:
| Target Kinase | IC₅₀ Value | Selectivity Relative to GSK-3β |
|---|---|---|
| GSK-3β | 2 μM | (Baseline) |
| Cdk-1/cyclin B | >100 μM | >50-fold less potent |
| Casein Kinase II (CK-II) | >100 μM | >50-fold less potent |
| Protein Kinase A (PKA) | >100 μM | >50-fold less potent |
| Protein Kinase C (PKC) | >100 μM | >50-fold less potent |
This profile indicates that TDZD-8 is highly selective for GSK-3β over several other common kinases at its effective inhibitory concentration [1]. Its action as a non-ATP competitive inhibitor also reduces the risk of off-target effects at the ATP-binding sites of other kinases [3] [1].
Despite its selectivity, be aware of these potential issues and solutions:
Confirming Mechanism in Your System: TDZD-8's protective effects may involve multiple pathways. If your research depends solely on GSK-3β inhibition, use complementary approaches like ectopic expression of a constitutively active GSK-3β mutant to confirm that the observed effects are due to GSK-3β inhibition and not other mechanisms [3].
Optimizing Concentration and Viability: While selective, high concentrations of TDZD-8 can have off-target effects on cell health.
Managing Solvent Toxicity: TDZD-8 is typically dissolved in DMSO [2].
To ensure your results are reliable, follow this checklist:
The diagram below illustrates the documented mechanisms of TDZD-8 action and potential sources of non-specific effects that you must control for.
The protective effects of TDZD-8 are mediated through several documented mechanisms, including direct inhibition of the mitochondrial permeability transition, induction of COX-2, and downregulation of NF-κB activity, leading to reduced cell death [3] [6] [5]. Be aware that at higher concentrations, non-specific effects like rapid cytotoxicity and altered ATP levels can occur [4].
Q1: What is TDZD-8's primary mechanism of action? A: TDZD-8 is a well-characterized, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [1]. It specifically targets the inactive (DFG-out) conformation of the enzyme, binding to an allosteric hydrophobic pocket rather than the ATP-binding site [2]. This mechanism is distinct from many other kinase inhibitors and can lead to more selective targeting.
Q2: What are the main pharmacokinetic challenges with TDZD-8? A: The available literature highlights two primary challenges:
Q3: What strategies are being explored to optimize TDZD analogs? A: Research efforts have focused on creating analogs with improved properties [5] [3]. Key optimization strategies include:
Q4: In what disease models has TDZD-8 shown efficacy? A: Preclinical studies have demonstrated the therapeutic potential of TDZD-8 in diverse areas, as summarized below.
| Disease Area | Model System | Observed Effect | Citation |
|---|---|---|---|
| Neurodegeneration | C. elegans (Alzheimer's model) | Reduced amyloid aggregates, reduced paralysis, extended healthspan | [5] |
| Cancer (Glioblastoma) | Mouse orthotopic model | Potent anti-proliferative and pro-apoptotic effects, delayed tumor growth, improved survival | [1] |
| Cancer (Leukemia) | Human AML cell lines | Selective eradication of leukemia cells with rapid cell death kinetics | [3] |
The following workflow visualizes a typical in vitro to in vivo pipeline for evaluating TDZD-8's efficacy, based on the methodologies from the search results.
Key Experimental Details:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low efficacy in cell culture | Poor solubility of compound in aqueous media | Use DMSO as a stock solvent. Ensure final DMSO concentration is non-cytotoxic (typically <0.1%). |
| High cytotoxicity in normal cells | Off-target effects at high concentrations | Titrate the dose. Leverage newer, more selective analogs like PNR886 if available for your research [5]. |
| Inconsistent in-vivo results | Poor bioavailability or rapid clearance | Explore formulation strategies to enhance solubility [3]. Ensure proper dosing schedule and route of administration. |
The field is evolving from the foundational TDZD-8 compound towards second-generation analogs (e.g., PNR886, PNR962) designed to have stronger binding avidity and potentially better drug-like properties [5]. When designing your experiments, considering these newer compounds or the optimization strategies behind them could be highly beneficial.
The table below summarizes the core biochemical and cellular contexts where TDZD-8 activity has been characterized, which are critical for understanding potential assay outcomes.
| Mechanism / Context | Reported Effect of TDZD-8 | Relevant Experimental System (Citation) |
|---|---|---|
| Kinase Inhibition (GSK-3β) | Binds allosteric site, induces inactive "DFG-out" conformation; non-ATP-competitive [1]. | Molecular dynamics simulation, docking studies [1]. |
| Oncogenic Signaling (CRC-SCs) | Disrupts NANOG-DNA binding; inhibits EMT, cell proliferation, symmetric division [2]. | Colorectal cancer patient-derived organoids (PDOs), xenograft models [2]. |
| Cytoprotective Autophagy | Induces pro-survival autophagy; combination with autophagy inhibitors enhances apoptosis [3]. | Bladder cancer cell lines (T24, HT1376, RT4) [3]. |
| Fibrosis Signaling (CKD) | Attenuates profibrogenic plasticity of tubular epithelial cells; reduces ECM accumulation [4]. | Murine proximal tubular epithelial cells (TKPT), folic acid-induced CKD mouse model [4]. |
| Neuroprotection | Activates Akt/GSK-3β pathway; increases p-GSK-3β, reduces cerebral infarction, improves mitochondrial integrity [5]. | Zebrafish hypoxia/reoxygenation (H/R) model [5]. |
This protocol is synthesized from methods described in the search results, particularly from studies using TDZD-8 in cellular models [5] [4] [3].
1. Cell Culture and Treatment
2. Key Assays and Readouts
3. Advanced & Combinatorial Approaches
Here are solutions to potential issues based on TDZD-8's reported behaviors.
| Issue | Possible Mechanism | Proposed Solution / Investigation |
|---|---|---|
| Lack of Efficacy / Weak Phenotype | Induction of pro-survival autophagy compensates for inhibition [3]. | Combine TDZD-8 with autophagy inhibitors (e.g., chloroquine). |
| Off-target Effects | Unspecific kinase inhibition at higher concentrations. | Dose Optimization: Perform careful dose-response (e.g., 2-10 µM). Genetic Corroboration: Use GSK-3β siRNA/DN mutant to confirm on-target effects [4] [3]. |
| Variable Results in Disease Models | Differing pathway crosstalk or feedback mechanisms. | Monitor Upstream Regulators: Check p-Akt levels, as Akt-mediated phosphorylation inhibits GSK-3β [5]. Confirm Binding: Use molecular docking/simulations to verify TDZD-8 interacts with GSK-3β's allosteric pocket [1]. |
To help visualize the core mechanisms and a logical experimental approach, please see the following diagrams.
Diagram 1: Core Mechanisms and Compensatory Pathways of TDZD-8. TDZD-8 binds the allosteric site of GSK-3β, stabilizing its inactive form. This primary inhibition has multiple downstream consequences, including the induction of pro-survival autophagy, which can be targeted with chloroquine (CQ) to enhance overall efficacy.
Diagram 2: A Logical Experimental Workflow for TDZD-8. This workflow outlines a step-by-step approach for using TDZD-8, from initial setup to troubleshooting. Confirming target engagement is a critical first step before interpreting phenotypic data. The workflow incorporates a check for common compensatory mechanisms like autophagy, guiding the user toward a potential combination strategy if initial results are not as expected.
| Feature | TDZD-8 | Tideglusib |
|---|---|---|
| Chemical Class | Thiadiazolidinone (TDZD) [1] | Thiadiazolidinone (TDZD); a second-generation analog [1] [2] |
| Inhibition Mechanism | Non-ATP competitive [1] [3] | Non-ATP competitive & Irreversible [2] [4] |
| Binding Site | Predicted allosteric pocket of the inactive (DFG-out) conformation [1] | Irreversibly inhibits the active site; Cys-199 is critical [2] [5] |
| Reported Potency (IC₅₀) | Micromolar range (e.g., used at 20 µM in cell studies) [3] | Micromolar range (Irreversible mechanism makes classic IC₅₀ less indicative) [2] |
| Key Experimental Findings | Reduces infarct volume in neonatal hypoxic-ischemic brain injury [6]; Inhibits glioblastoma growth & induces apoptosis [3] | Improves survival & reduces pathology in Alzheimer's mouse models [2]; Reduces ethanol consumption in AUD mouse models [7] |
| Therapeutic Areas (Preclinical) | Stroke/Brain Injury [6], Cancer (Glioblastoma) [3] | Alzheimer's Disease, Progressive Supranuclear Palsy, Alcohol Use Disorder [7] [2] [4] |
| Clinical Status | Preclinical research | Phase II clinical trials for Alzheimer's and Progressive Supranuclear Palsy [2] [4] |
For your research and development work, here is a summary of key experimental findings and the methodologies used to obtain them.
| Study Model | Key Findings | Experimental Protocol Summary |
|---|
| Neonatal Hypoxic-Ischenic (HI) Brain Injury [6] | Pretreatment (5 mg/kg, i.p.) significantly reduced brain damage and improved neurobehavioral outcomes. | Model: Postnatal day 7 mouse pups; common carotid artery ligation + hypoxia. Assessment: Infarct volume (TTC staining), neurobehavioral tests (geotaxis, cliff avoidance), protein analysis (Western blot for p-Akt, p-GSK3β, cleaved caspase-3). | | Glioblastoma (GBM) [3] | Dosed at 5 mg/kg, i.p.; delayed tumor onset, reduced volume by 84%, and extended survival in orthotopic mouse model. Induced apoptosis and reduced proliferation in vitro. | In Vivo: GL261 glioma cells implanted in mouse brain; treatment started 1-day post-implantation; tumor growth monitored by MRI. In Vitro: Cell lines (GL261, A172, U373); proliferation (BrdU), viability (MTT), apoptosis (active caspase-3). |
| Study Model | Key Findings | Experimental Protocol Summary |
|---|
| Irreversible Enzyme Kinetics [2] | Removal of unbound drug did not recover enzyme activity; dissociation rate constant near zero, confirming irreversible inhibition. | Assay: Recombinant human GSK-3β enzyme activity assays. Method: Jump-dilution and pre-incubation experiments; kinetic analysis of progress curves. Cys-199 to Ala mutation reduced potency. | | Alcohol Use Disorder (AUD) [7] | Decreased ethanol consumption in binge-like and chronic intermittent access mouse models without affecting water intake. More potent in males. | Model: C57BL/6J mice; Drinking-in-the-Dark & Intermittent Ethanol Access paradigms. Dosing: 100-200 mg/kg via gavage; ED50 calculated. RNA sequencing used to explore mechanism (Wnt signaling). |
The following diagrams illustrate the distinct mechanisms by which TDZD-8 and Tideglusib inhibit GSK3β, based on current research.
| Feature | TDZD-8 (Non-ATP Competitive) | ATP-competitive Inhibitors |
|---|---|---|
| Mechanism of Action | Binds to a substrate-binding pocket, not the ATP site [1]. Acts as a non-ATP competitive inhibitor [2] [3]. | Bind directly to the highly conserved ATP-binding pocket, competing with ATP [4] [1]. |
| Key Mechanism Notes | May also inhibit GSK-3β indirectly by promoting its inhibitory phosphorylation at Ser9 [5] [2]. | High conservation of the ATP-binding site across protein kinases makes achieving selectivity a major challenge [4] [1]. |
| Selectivity | Theoretically higher due to targeting a less conserved site; however, detailed selectivity profiles require further study [1]. | Generally poor selectivity, leading to a higher risk of off-target effects and toxicity [4] [1] [6]. |
| Therapeutic Evidence | • Neuroprotection: Reduced brain damage and improved function in a neonatal hypoxia-ischemia model [5]. • Cancer: Inhibited growth and induced apoptosis in glioblastoma models [2] [3]. | A wide range of inhibitors have been developed and evaluated for diseases like Alzheimer's, cancer, and diabetes [4]. | | Key Advantages | • Avoids ATP-site competition. • Potential for unique, indirect mechanisms. • Proven efficacy in diverse disease models. | • Potent direct inhibition. • Well-established and widely researched compound libraries [7] [8]. | | Key Challenges | • The exact binding mode and full pharmacological profile are not fully elucidated [6]. | • Primary Challenge: Poor selectivity due to the conserved ATP-binding site [4] [1]. |
The following diagram illustrates the distinct mechanisms through which TDZD-8 and ATP-competitive inhibitors affect GSK3β and its downstream signaling.
For your reference, here are summaries of key experimental findings and the methodologies used to generate them.
Therapeutic Efficacy of TDZD-8
Research Strategies for ATP-competitive Inhibitors Modern discovery of ATP-competitive inhibitors heavily relies on computational methods to navigate selectivity challenges [7] [8] [9]. A typical workflow involves:
TDZD-8 belongs to the thiadiazolidinone family and specifically inhibits Glycogen Synthase Kinase-3β (GSK-3β) by targeting its inactive form [1]. The diagram below illustrates this unique binding mechanism.
The following table summarizes its core inhibitory activity and selectivity against other kinases.
| Parameter | TDZD-8 Profile | Comparative Context |
|---|---|---|
| Primary Target | GSK-3β [2] | A constitutively active serine/threonine kinase implicated in numerous diseases [3]. |
| IC₅₀ for GSK-3β | 2 µM [2] | Confirmed as a potent inhibitory concentration. |
| Mechanism | Non-ATP competitive, allosteric [1] [2] | Binds to the unique DFG-out "inactive" conformation, unlike ATP-competitive inhibitors [1]. |
| Selectivity | >50x less active against Cdk-1, CK-II, PKA, PKC (IC₅₀ >100 µM) [2] | Demonstrates high specificity for GSK-3β over other tested kinases. |
TDZD-8 has shown efficacy across diverse disease models, demonstrating its potential for therapeutic repurposing. Key findings from pre-clinical studies are summarized below.
| Disease Model | Experimental Findings | Proposed Mechanism & Significance |
|---|---|---|
| Neurodegeneration (C. elegans) | TDZD-8 analogs (PNR886, PNR962) reduced Alzheimer's-like amyloid aggregates and extended lifespan by 15-30% [4]. | Inhibition of GSK-3β reduces pathological protein aggregation, a key process in diseases like Alzheimer's [4]. |
| Glioblastoma (In vivo mouse model) | TDZD-8 (5 mg/kg) inhibited tumor growth, reduced proliferation (PCNA staining), and induced apoptosis (caspase-3 activation) [3]. | Anti-proliferative and pro-apoptotic effects highlight its potential as an anti-cancer agent [3]. |
| Neonatal Brain Injury (In vivo mouse model) | Pre-treatment with TDZD-8 (5 mg/kg) reduced infarct volume and improved functional recovery after injury [5]. | Neuroprotection is linked to inhibited GSK-3β activity, increased anti-apoptotic signaling, and reduced inflammation [5]. |
| Rheumatoid Arthritis (In vivo rat model) | Treatment with TDZD-8 (1 mg/kg) reduced synovial fibrosis, inflammation (TNF-α), and angiogenesis (VEGF) [6]. | Shows potent anti-inflammatory and anti-fibrotic effects, relevant for autoimmune and inflammatory diseases [6]. |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
Cell Viability/Proliferation Assay (e.g., for Glioblastoma cells) [3]
In Vivo Therapeutic Efficacy Model (e.g., Orthotopic Glioblastoma) [3]
In Vivo Disease Protection Model (e.g., Hypoxic-Ischemic Injury) [5]
The experimental data consistently highlight TDZD-8's unique profile:
| Disease Model | Observed Efficacy & Key Outcomes | Proposed Primary Mechanism | Typical Effective Dose (Pre-clinical) | Key Supporting Evidence |
|---|---|---|---|---|
| Alzheimer's Disease (AD) & Cognitive Impairment | Rescued learning/memory; reduced tau hyperphosphorylation; attenuated cell loss [1]. | GSK-3β inhibition, reducing pTau levels [1]. | 1 µM (in vitro) [1] | Zebrafish AD model [1]. |
| Hypoxic-Ischemic (HI) Brain Injury | Reduced brain infarct volume; improved neurobehavioral outcomes; reduced apoptosis and astrogliosis [2]. | GSK-3β inhibition, increasing p-GSK-3β (Ser9) and reducing cleaved caspase-3 [2]. | 5 mg/kg (in vivo, mouse) [2] | Neonatal mouse HI model [2]. |
| Cerebral Ischemia/Reperfusion (I/R) Injury | Reduced infarct volume and S100B protein (brain injury marker); lowered oxidative stress, apoptosis, and inflammation [3]. | GSK-3β inactivation (phosphorylation at Ser9), inhibiting JNK1/2, p38, and NF-κB pathways [3]. | Information missing | Rat hippocampal I/R model [3]. |
| Arthritis Pain | Elevated pain threshold; suppressed spontaneous pain; improved motor coordination [4]. | GSK-3β inhibition, reducing spinal mt-ROS and neuroinflammation (NF-κB, NLRP3) [4]. | 5 mg/kg (in vivo, mouse) [4] | CFA-induced arthritis mouse model [4]. |
| Glioblastoma | Inhibited tumor growth & increased animal survival; reduced cell proliferation; induced apoptosis [5]. | GSK-3β inhibition, inducing sustained ERK activation and increasing p21 expression [5]. | 20 µM (in vitro); 5 mg/kg (in vivo, mouse) [5] | Orthotopic mouse model & human cell lines [5]. |
The efficacy data in the table above is derived from standardized and peer-reviewed experimental methods. Here is a detailed look at the common protocols used in these studies.
TDZD-8 is a well-characterized, non-ATP competitive inhibitor of GSK-3β. Its binding stabilizes the kinase in an inactive "DFG-out" conformation, which is crucial for its selectivity [6]. The diagrams below illustrate how this molecular inhibition translates into observed therapeutic effects.
Diagram 1: Molecular mechanism of TDZD-8. TDZD-8 binds to and stabilizes GSK-3β in its inactive "DFG-out" conformation [6]. This primary inhibition reduces the kinase's activity toward key pathological substrates, leading to downstream neuroprotective and anti-inflammatory effects [2] [3] [1].
Diagram 2: Integrated signaling in neuroprotection and pain relief. Pre-clinical models show that injury or disease leads to GSK-3β activation, triggering downstream pathways for apoptosis, inflammation, and oxidative stress. TDZD-8-mediated inhibition of GSK-3β mitigates these pathways, resulting in reduced brain damage and pain [2] [3] [4].
Multiple independent studies consistently report that TDZD-8 treatment leads to an increase in the phosphorylated (inactive) form of GSK3β at Ser9. The table below summarizes the key findings from the literature:
| Study Model | Reported Effect of TDZD-8 on p-GSK3β (Ser9) | Research Context | Citation |
|---|---|---|---|
| Zebrafish Hypoxia/Reoxygenation Model | Increased the p-GSK3β (Ser9)/GSK3β ratio | Neuroprotection after brain injury [1] | |
| Neonatal Mouse Hypoxic-Ischemic Injury Model | Prevented the reduction of p-GSK3β (Ser9) and increased its levels | Neuroprotection in newborn brain injury [2] | |
| LAB Mouse Model of ADHD | Induced calming effects via decreased GSK3β activity in the mPFC (measured by its phosphorylation) | Neurobehavioral regulation [3] |
These studies demonstrate TDZD-8's biological activity and its expected action on the GSK3β pathway. The findings are aligned with the known mechanism where TDZD-8, as a non-ATP competitive inhibitor, binds to the inactive "DFG-out" conformation of GSK3β [4].
To validate the efficacy of TDZD-8 in your own experiments, you would typically follow a standard Western blot protocol, with careful attention to key steps. The workflow below outlines the core process, highlighting critical validation points.
Since the search results lack a direct quantitative comparison, here is a practical approach to obtain the data you need:
The table below summarizes key findings from studies that used behavioral tests to evaluate the cognitive rescue effects of TDZD-8.
| Disease Model | Animal Model | TDZD-8 Dose & Route | Key Behavioral Tests & Findings | Proposed Mechanism |
|---|
| Alzheimer's Disease (AD) (Okadaic acid-induced) | Zebrafish (12-15 months) [1] | 1 μM (added to water) [1] | Associative Learning Test [1]: • TDZD-8 co-treatment rescued OKA-induced memory impairment. OKA-alone group showed no memory, while TDZD-8 group performed similarly to controls [1]. | • Reduces active GSK3β and pTau (Ser199) [1] • Restores PP2A activity [1] | | Neonatal Hypoxic-Ischemic (HI) Brain Injury | Mouse Pups (Postnatal day 7) [2] [3] | 5 mg/kg (Intraperitoneal) [2] | Geotaxis Reflex [2]: • TDZD-8 pretreatment significantly improved time latency to reorient on a 45° incline.
Cliff Avoidance Reflex [2]: • TDZD-8 pretreatment significantly improved time latency to avoid a "cliff," indicating better locomotion and sensation [2]. | • Inhibits GSK3β (increases p-GSK3β Ser9) [2] • Reduces cleaved caspase-3, suppressing apoptosis [2] • Reduces reactive astrogliosis [2] |
Here is a detailed look at the methodologies used in the cited studies.
Associative Learning Test in Zebrafish: This test assesses learning and memory [1]. Fish are placed in a tank divided into two sections (e.g., one red-colored). During training, a discriminative stimulus (like a light tap) is given, followed after a 5-second delay by food presentation on one side. Over multiple trials (e.g., 28 total), the fish learns to associate the stimulus with the food location. Memory is tested later by presenting the stimulus and scoring a "correct response" if the fish moves to the correct side within 5 seconds. Fish treated with OKA alone lost this memory, while those co-treated with TDZD-8 retained it [1].
Neurobehavioral Reflex Tests in Neonatal Mice: These tests evaluate sensorimotor integration and neurological function after brain injury [2].
TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β) [4] [5]. The following diagram illustrates how it exerts its neuroprotective and pro-cognitive effects.
As the diagram shows, TDZD-8 binds to an allosteric pocket in the inactive (DFG-out) conformation of GSK3β, preventing it from returning to its active state [5]. This inhibition counteracts the harmful processes that lead to cognitive deficits.
It is important to note that the evidence for TDZD-8 is currently from animal and cell studies; its efficacy and safety in humans remain to be established [6]. However, this research has spurred the development of novel TDZD analogs.
The following table consolidates key quantitative findings from pre-clinical studies on TDZD-8.
| Disease Model | Reported Efficacy | Dosage & Administration | Citation |
|---|
| Glioblastoma | ~84% reduction in tumor volume at 13 days post-implantation. Extended median survival from 30 days (control) to 40 days. | 5 mg/kg; treatment started 1 day after glioma cell implantation [1] [2]. | | Neonatal Hypoxic-Ischemic (HI) Brain Injury | ~36.5% reduction in corrected infarct volume (from 45.5% in controls to 29.0%). Improved neurobehavioral outcomes. | 5 mg/kg; administered intraperitoneally (i.p.) 20 minutes before ischemia induction [3]. | | Kainic Acid-Induced Neurodegeneration | Significant neuroprotection and reduced hippocampal cell death. No effect on seizure activity. | 5 and 10 mg/kg; pretreated 30 minutes before kainic acid injection [4]. |
To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.
In Vivo Glioblastoma Model [1] [2]
In Vivo Neonatal Hypoxic-Ischemic (HI) Injury Model [3]
The anti-tumor effects of TDZD-8 in glioblastoma involve a complex signaling pathway. The diagram below illustrates the key molecular mechanisms identified in the research.
The molecular mechanism of TDZD-8 involves binding to the DFG-out inactive conformation of GSK-3β, acting as a non-ATP-competitive inhibitor [5]. This binding stabilizes the inactive form and prevents the kinase from functioning.
The following table summarizes the effects of TDZD-8 on inflammatory markers and pain behavior as reported in recent studies.
| Disease Model | Key Inflammatory Markers Reduced | Effect on Pain Behavior | Administration & Dose | Citation |
|---|---|---|---|---|
| Arthritis Pain (Mouse) [1] | ↓ Spinal GFAP, NF-κB, NLRP3, Caspase-1, IL-1β | ↑ Mechanical pain threshold, ↓ spontaneous pain, improved motor coordination | Intraperitoneal (i.p.), 5 mg/kg for 3 days | [1] |
| Cancer-Induced Bone Pain (Rat) [2] | ↓ Spinal NLRP3 inflammasome, glial cell activation | ↑ Mechanical pain threshold (Paw Withdrawal Threshold) | Intrathecal (i.t.), 1 mg/kg (single 10μL injection) | [2] |
| Neonatal Hypoxic-Ischemic Injury (Mouse) [3] | ↓ Reactive astrogliosis (GFAP) | N/A (Study focused on neuroprotection and functional recovery) | Intraperitoneal (i.p.), 5 mg/kg (single dose) | [3] |
The studies investigating TDZD-8 employed robust experimental designs. Here are the detailed methodologies for key experiments, which you can adapt for your research.
The levels of inflammatory proteins were commonly analyzed by Western blot [1] [3] [2].
TDZD-8 exerts its anti-inflammatory and pain-relieving effects primarily through the inhibition of GSK-3β, which modulates mitochondrial function and the inflammasome cascade. The diagram below illustrates this pathway.
A direct, head-to-head quantitative comparison of TDZD-8 with other GSK-3β inhibitors in the same study was not found in the search results. However, the following points provide context based on the available information.
The following table summarizes the key experimental findings for TDZD-8, PNR886, and PNR962 from recent studies.
| Compound | Efficacy in Reducing Aggregation | Lifespan Extension in Wild-Type C. elegans | Healthspan Extension (Motility in Aβ1–42 model) | In Vitro GSK3β Inhibition (IC₅₀ relative to TDZD-8) | Key Findings & Proposed Mechanism |
|---|---|---|---|---|---|
| TDZD-8 | Moderate [1] | Not specified in provided context [1] | Not specified in provided context [1] | Baseline [1] | • Prototype, non-ATP-competitive GSK3β inhibitor [1]. |
| PNR886 | High (>60-fold more potent than TDZD-8 in cell models) [1] | ~30% (at 100 µM) [1] [2] | 29% [1] [2] | >10-fold lower than TDZD-8 [1] | • Superior protection across tau, amyloid-β, and polyglutamine models [1]. • Reduced Aβ-induced paralysis by >90% [1]. • Predicted to bind GSK3β with greater avidity than TDZD-8 [1]. |
| PNR962 | High (>60-fold more potent than TDZD-8 in cell models) [1] | ~15% (at 10 µM) [1] [2] | 62% [1] [2] | >10-fold lower than TDZD-8 [1] | • Highly effective at reducing aggregate intensity [1]. • Reduced Aβ-induced paralysis by >75% [1]. • Predicted to bind GSK3β with greater avidity than TDZD-8 [1]. • 100 µM caused developmental delay [1]. |
The key findings for PNR886 and PNR962 are derived from a 2023 study that employed the following standardized methodologies [1] [2]:
Cell Culture Models:
*C. elegans* Models:
Molecular Modeling: In silico docking and molecular dynamics simulations were performed to predict the interaction between PNR886/PNR962 and the allosteric pocket of inactive GSK3β, using the known binding mode of TDZD-8 as a reference [1].
Thiadiazolidinones (TDZDs) are a class of compounds known for their anti-inflammatory properties. The lead compound, TDZD-8, is a recognized non-ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK3β) [1]. The proposed mechanism for the newer, more potent analogs PNR886 and PNR962 is an enhancement of this core action, as illustrated below.
The diagram illustrates that PNR886 and PNR962 are predicted to bind more tightly to the same allosteric pocket on inactive GSK3β as TDZD-8, thereby stabilizing its inactive conformation and more potently inhibiting its kinase activity [1]. This enhanced inhibition of GSK3β is a proposed central mechanism for reducing protein aggregation, a key driver in multiple neurodegenerative diseases and aging, ultimately leading to the observed extensions in healthspan and lifespan.
The data indicates that PNR886 and PNR962 represent a significant advancement over the prototype compound TDZD-8. Their superior potency in inhibiting protein aggregation and GSK3β, coupled with their strong positive effects on both healthspan and lifespan in C. elegans models, makes them compelling candidates for further investigation [1] [2].
It is important to note that these findings are from invertebrate and cellular models. The logical next step for validating the therapeutic potential of these compounds would be testing in mammalian models of neurodegeneration and aging.
| Disease Model | Animal Species | Dosage & Route | Key Survival & Efficacy Findings | Reference |
|---|---|---|---|---|
| Glioblastoma [1] [2] | Mouse | 5 mg/kg [1] | 33% increase in median survival: 40 days (treated) vs 30 days (control); 84% reduction in tumor volume at 13 days post-injection. [1] | Aguilar-Morante et al., 2010 |
| Neonatal Hypoxic-Ischemic Brain Injury [3] | Mouse (P7 pups) | 5 mg/kg, i.p. | Significantly reduced brain damage and improved neurobehavioral outcomes (e.g., geotaxis reflex, cliff avoidance) 7 days after injury. [3] | Feng et al., 2017 |
| Okadaic Acid-induced Alzheimer's Disease [4] | Zebrafish | 1 μM in water | Rescued cognition: 81.3% of TDZD-8 treated zebrafish remembered a task, compared to 0% in the OKA-only group. Reduced mortality from 25% to 8.3%. [4] | Koehler et al., 2019 |
| Aβ1–42-induced Amyloidopathy [5] | C. elegans | 10 μM | Reduced age-progressive paralysis by 75% and extended "healthspan" (median duration of spontaneous motility) by 62%. [5] | Doshi et al., 2023 |
| Wild-type Lifespan Extension [5] | C. elegans | 10 μM / 100 μM | Extended mean lifespan by ~15% (10 μM) and ~30% (100 μM) compared to mock-treated controls. [5] | Doshi et al., 2023 |
The survival benefits shown in the table are supported by rigorous experimental protocols:
The neuroprotective and anti-tumor effects of TDZD-8 are largely attributed to its action as a selective, non-ATP competitive inhibitor of GSK-3β (IC₅₀ = 2 μM) [6] [7]. The signaling pathways through which this inhibition leads to improved survival in different models can be visualized as follows:
The data consistently shows that TDZD-8 provides significant survival and functional benefits across diverse animal models of human disease.
To build a comprehensive comparison guide, you would need data on other specific GSK-3β inhibitors or standard-of-care drugs in these models. I suggest:
Health Hazard